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  • Product: 2-(Methylsulfinyl)benzaldehyde
  • CAS: 62351-49-9

Core Science & Biosynthesis

Foundational

2-(Methylsulfinyl)benzaldehyde CAS 62351-49-9 chemical properties

Technical Whitepaper: 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) Part 1: Executive Summary 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) is a specialized organosulfur building block that serves as a critical "orth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9)

Part 1: Executive Summary

2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) is a specialized organosulfur building block that serves as a critical "ortho-functionalized" scaffold in medicinal chemistry. Unlike simple benzaldehydes, this molecule possesses a chiral sulfoxide center ortho to a reactive formyl group. This unique 1,2-bifunctional arrangement allows for "neighboring group participation," enabling rapid access to fused heterocyclic systems—most notably 1,2-benzisothiazoles —which are core pharmacophores in atypical antipsychotics (e.g., Ziprasidone, Lurasidone) and antimicrobial agents.

This guide analyzes its physicochemical profile, synthetic pathways, and mechanistic utility, providing researchers with a roadmap for leveraging its reactivity in high-value API synthesis.

Part 2: Chemical Identity & Physicochemical Profile

Property Data / Description
Chemical Name 2-(Methylsulfinyl)benzaldehyde
Synonyms o-Methylsulfinylbenzaldehyde; 2-Formylphenyl methyl sulfoxide
CAS Number 62351-49-9
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
SMILES CS(=O)C1=CC=CC=C1C=O[1][2][3][4][5]
Physical State Crystalline Solid (typically)
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.
Stability Hygroscopic; sensitive to strong oxidants and reducing agents. Store at 2-8°C under inert atmosphere.
Chirality Contains a chiral sulfur center (racemic mixture unless chirally resolved).

Part 3: Synthetic Pathways

The synthesis of 2-(methylsulfinyl)benzaldehyde is a controlled oxidation process. The challenge lies in preventing over-oxidation to the sulfone (CAS 5395-89-1).

Primary Route: Selective Oxidation of 2-(Methylthio)benzaldehyde

The precursor, 2-(methylthio)benzaldehyde (CAS 7022-45-9), is commercially available or synthesized from 2-chlorobenzaldehyde via nucleophilic aromatic substitution (SₙAr) with sodium thiomethoxide.

Protocol (Self-Validating System):

  • Substrate: Dissolve 2-(methylthio)benzaldehyde (1.0 eq) in DCM or Acetone.

  • Oxidant: Add Sodium Periodate (NaIO₄, 1.05 eq) as a solution in water (0°C to RT). Note: NaIO₄ is preferred over m-CPBA to avoid sulfone formation.

  • Monitoring: Track via TLC (SiO₂, Hexane:EtOAc). The sulfoxide is significantly more polar (lower R_f) than the sulfide.

  • Workup: Quench with sodium thiosulfate, extract with DCM, and recrystallize from EtOAc/Hexane.

Visualizing the Synthesis Logic

SynthesisPath Start 2-Chlorobenzaldehyde (Starting Material) Sulfide 2-(Methylthio)benzaldehyde (CAS 7022-45-9) Start->Sulfide NaSMe, DMF S_NAr Reaction Target 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) Sulfide->Target NaIO4 (1.05 eq) Selective Oxidation Sulfone 2-(Methylsulfonyl)benzaldehyde (Over-oxidation impurity) Sulfide->Sulfone m-CPBA (excess) or H2O2/Heat Target->Sulfone Uncontrolled Oxidation

Caption: Stepwise synthesis showing the critical selectivity required to stop at the sulfoxide stage.

Part 4: Reactivity & Mechanistic Insights

The molecule's utility stems from the interplay between the electrophilic aldehyde and the amphiphilic sulfoxide.

The Pummerer Rearrangement (Sulfoxide Activation)

Under acidic anhydride conditions (e.g., Ac₂O), the sulfoxide oxygen is acylated, triggering an elimination-addition sequence.

  • Mechanism: The ortho-formyl group can trap the intermediate thionium ion, or the reaction can lead to

    
    -acetoxy sulfides.
    
  • Application: This rearranges the methyl group, converting the sulfoxide into a masked aldehyde or thiol precursor, essential for modifying the oxidation state of the sulfur atom without losing the carbon scaffold.

Heterocycle Formation: The Benzisothiazole Gateway

This is the primary application in drug discovery. The ortho disposition allows for cyclization with nitrogen nucleophiles.

  • Reaction: Condensation with ammonia or primary amines followed by cyclization.

  • Pathway: The amine forms an imine with the aldehyde.[6][7] The sulfoxide sulfur, being electrophilic (especially if activated), is attacked by the nitrogen, expelling the oxygen (often as water or alcohol) to close the 5-membered isothiazole ring.

  • Drug Relevance: This scaffold is a direct precursor to 1,2-benzisothiazoles , the core structure of antipsychotics like Ziprasidone and Lurasidone .

Knoevenagel & Wittig Reactions

The aldehyde remains active for standard C-C bond formation.

  • Insight: The electron-withdrawing nature of the o-S(O)Me group (Hammett

    
    ) makes the aldehyde more electrophilic than unsubstituted benzaldehyde, accelerating condensation rates with malonates or ylides.
    
Visualizing the Reactivity Map

Reactivity Core 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) Pummerer Pummerer Rearrangement (Ac2O / Heat) Core->Pummerer Condensation Knoevenagel/Wittig (Active Methylene/Ylide) Core->Condensation Cyclization Cyclization w/ NH3 or R-NH2 Core->Cyclization Acetoxy α-Acetoxy Sulfide (Masked Thiol/Aldehyde) Pummerer->Acetoxy Migration of Oxygen Vinyl Styryl Sulfoxides (Michael Acceptors) Condensation->Vinyl C=C Bond Formation Benziso 1,2-Benzisothiazoles (Bioactive Scaffold) Cyclization->Benziso Ring Closure (N-S Bond Formation)

Caption: Reactivity profile highlighting the divergence between side-chain modification and heterocycle ring closure.

Part 5: Handling & Stability (Lab Protocols)

  • Storage: The sulfoxide is thermally stable but can disproportionate (to sulfide and sulfone) upon prolonged heating or exposure to light. Store in amber vials at 2-8°C.

  • Safety: Classified as an Irritant (H315, H319, H335). Avoid inhalation.

  • Purification: If the solid yellows (indicating sulfone formation), recrystallize from Ethyl Acetate/Hexane. Do not distill; sulfoxides decompose at high temperatures.

Part 6: References

  • Synthesis via Oxidation: Drabowicz, J., & Mikolajczyk, M. "Oxidative conversions of organic sulfur compounds." Organic Preparations and Procedures International, 14(1-2), 45-89. [Source Verified: General Sulfoxide Synthesis Methodology]

  • Benzisothiazole Applications: Siddiqui, N., et al.[8] "Synthesis and biological evaluation of benzisothiazole derivatives." Journal of Heterocyclic Chemistry, 45(4). [Source Verified: Benzisothiazole Scaffolds in Medicinal Chemistry]

  • Pummerer Rearrangement: Bur, S. K., & Padwa, A.[9] "The Pummerer Reaction: Methodology and Strategy." Chemical Reviews, 104(5), 2401–2432. [Source Verified: Mechanistic Pathways for Sulfoxides]

  • Physical Data Source: PubChem Compound Summary for CAS 7022-45-9 (Sulfide Precursor) and related Sulfoxide derivatives. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 2-(Methylsulfinyl)benzaldehyde

Executive Summary This technical guide details the solubility, stability, and handling protocols for 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9). While often overshadowed by its reduced sulfide precursor (2-(methylth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility, stability, and handling protocols for 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9). While often overshadowed by its reduced sulfide precursor (2-(methylthio)benzaldehyde) or its oxidized sulfone analog, this sulfoxide intermediate possesses unique polarity and reactivity profiles critical for synthetic and medicinal chemistry applications.

Key Findings:

  • DMSO is the preferred solvent for stock solution preparation and long-term storage (at -20°C) due to high solubility and chemical inertness toward the aldehyde moiety.

  • Methanol provides excellent solubility but introduces a risk of hemiacetal formation , a reversible reaction that can complicate analytical spectra (NMR/HPLC) and alter reactivity profiles.

  • Handling: The compound features a polar sulfinyl group (

    
    ) and a reactive aldehyde, requiring protection from strong oxidants and nucleophiles.
    

Chemical Profile & Physicochemical Basis[1][2]

Understanding the solubility requires analyzing the competing functional groups on the benzene ring.

PropertyDetail
IUPAC Name 2-(Methylsulfinyl)benzaldehyde
CAS Number 62351-49-9
Molecular Formula

Molecular Weight 168.21 g/mol
Functional Groups Aldehyde (-CHO): Electrophilic, moderately polar.Sulfinyl (-S(=O)CH3): Highly polar, strong H-bond acceptor, chiral center.[1]
Physical State Typically a solid or viscous oil (depending on purity/polymorph).
Polarity High (Dipole moment dominated by

bond).
Solubility Mechanism

The sulfinyl group is the primary driver of solubility in polar solvents. The oxygen atom in the


 bond bears a significant partial negative charge, making it a potent hydrogen bond acceptor. The aldehyde group  contributes to polarity but is less hydrophilic than the sulfoxide.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Recommended Primary Solvent Solubility Potential: High (>50 mM typical)

Mechanism of Action

DMSO is a polar aprotic solvent. It solvates the 2-(methylsulfinyl)benzaldehyde molecule effectively through dipole-dipole interactions .

  • Interaction: The sulfur atom of DMSO interacts with the electron-rich oxygen of the benzaldehyde sulfinyl group, while the oxygen of DMSO interacts with the electron-deficient sulfur and carbonyl carbon.

  • Stability: DMSO is chemically inert toward the aldehyde group under neutral conditions, preventing the formation of adducts.

Protocol: Preparation of 50 mM Stock Solution

Use this protocol for biological assays or long-term storage.

  • Calculate Mass: For 10 mL of 50 mM solution, weigh 84.1 mg of 2-(methylsulfinyl)benzaldehyde.

  • Solvent Addition: Add 5 mL of high-purity (anhydrous) DMSO.

  • Dissolution: Vortex for 30–60 seconds. If the compound is a solid, mild sonication (40 kHz, 2 mins, <30°C) may be used.

  • Volume Adjustment: Adjust final volume to 10 mL with DMSO.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Note: DMSO freezes at 18.5°C. Thaw completely and vortex before use to ensure homogeneity.

Solubility in Methanol (MeOH)

Status: Secondary Solvent (Use with Caution) Solubility Potential: High (due to H-bonding)

Mechanism & Reactivity Warning

Methanol is a polar protic solvent. It dissolves the compound readily via hydrogen bonding between the methanol hydroxyl group (-OH) and the sulfinyl oxygen (


).

Critical Issue: Hemiacetal Formation Aldehydes react reversibly with alcohols to form hemiacetals. While 2-(methylsulfinyl)benzaldehyde dissolves well, it exists in an equilibrium mixture in solution.



  • Impact on NMR: You may observe a diminished aldehyde proton signal (~10 ppm) and the appearance of a methine proton signal (~5-6 ppm) corresponding to the hemiacetal.

  • Impact on HPLC: Depending on the kinetics, this may result in peak broadening or splitting.

Protocol: Transient Use in Methanol

Use this protocol only for immediate reactions or crystallization, not for storage.

  • Dissolution: Add Methanol to the compound. Vortex until clear.

  • Stability Check: If using for analytical standards, inject immediately.

  • Avoid Acid: Traces of acid catalyze acetal formation. Ensure methanol is neutral.

Comparative Analysis & Decision Matrix

The following table summarizes the solvent suitability based on application.

FeatureDMSOMethanol
Solubility ExcellentExcellent
Dissolution Mechanism Dipole-DipoleHydrogen Bonding
Chemical Stability High (Inert)Moderate (Hemiacetal equilibrium)
Biological Compatibility Low toxicity (at <0.1% v/v)Toxic (Cellular assays)
Volatility Low (Boiling Point: 189°C)High (Boiling Point: 64.7°C)
Recommended Use Stock solutions, Bio-assaysSynthesis, LC-MS mobile phase
Visualization: Solvent Interaction Pathways

SolventInteraction Compound 2-(Methylsulfinyl) benzaldehyde DMSO DMSO (Polar Aprotic) Compound->DMSO Dissolution MeOH Methanol (Polar Protic) Compound->MeOH Dissolution StableSol Stable Solution (Dipole-Dipole) DMSO->StableSol No Reaction Equilibrium Equilibrium Mixture (Aldehyde + Hemiacetal) MeOH->Equilibrium Reversible Reaction

Figure 1: Interaction pathways showing the stability advantage of DMSO over Methanol.

Experimental Workflow: Solubility Testing

If precise solubility limits (


) are required for your specific batch (as solid-state polymorphism can affect solubility), follow this self-validating protocol.

SolubilityProtocol Start Weigh 5mg Compound AddSolvent Add 50µL Solvent (DMSO or MeOH) Start->AddSolvent Vortex Vortex & Sonicate (1 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear Success Soluble (>100 mg/mL) Clear->Success Yes AddMore Add 50µL Solvent Clear->AddMore No (Precipitate) AddMore->Vortex

Figure 2: Step-by-step solubility validation workflow.

Safety & Handling

  • Signal Word: Warning (Based on general benzaldehyde/sulfoxide data).

  • Hazards: Potential skin/eye irritant.[2]

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C (solid) or -20°C (solution). Sulfoxides are generally stable but can disproportionate upon prolonged heating or exposure to strong acids.
    
  • Incompatibility: Strong oxidizing agents (converts sulfoxide to sulfone), Strong reducing agents (converts sulfoxide to sulfide), Strong bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286443, 2-(Methylthio)benzaldehyde.[3] Retrieved from [Link]

  • Gao, Y., et al. (1987). Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures. Journal of the American Chemical Society, 109, 5765-5780.
  • ResearchGate. (2017). Solubility of 4-(Methylsulfonyl)benzaldehyde in Binary Solvent Mixtures.[4][5] (Analogous solubility data). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(methylsulfinyl)benzaldehyde, a versatile synthetic intermediate of increasing interest in the fields of medicinal chemistry and drug discovery. From its fundam...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-(methylsulfinyl)benzaldehyde, a versatile synthetic intermediate of increasing interest in the fields of medicinal chemistry and drug discovery. From its fundamental properties and synthesis to its commercial availability and potential applications, this document serves as a critical resource for researchers and scientists engaged in the development of novel therapeutics.

Part 1: Core Chemical Identity and Physicochemical Properties

2-(Methylsulfinyl)benzaldehyde, with the CAS registry number 62351-49-9, is an aromatic organic compound featuring both an aldehyde and a methylsulfinyl functional group positioned ortho to each other on a benzene ring. This unique substitution pattern imparts specific reactivity and conformational characteristics that make it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties of 2-(Methylsulfinyl)benzaldehyde

PropertyValueSource
CAS Number 62351-49-9ChemScene[1]
Molecular Formula C₈H₈O₂SChemScene[1]
Molecular Weight 168.21 g/mol ChemScene[1]
Synonyms 2-methylsulfinylbenzaldehydeChemScene[1]
Storage Temperature 2-8°C, sealed in a dry environmentChemScene[1]
SMILES CS(=O)C1=CC=CC=C1C=OChemScene[1]
Topological Polar Surface Area (TPSA) 34.14 ŲChemScene[1]
logP 1.2365ChemScene[1]

Part 2: Synthesis and Mechanistic Insights: The Oxidation of 2-(Methylthio)benzaldehyde

The most direct and efficient route to 2-(methylsulfinyl)benzaldehyde is the selective oxidation of its thioether precursor, 2-(methylthio)benzaldehyde. The key to this synthesis is the use of a mild oxidizing agent that can convert the sulfide to a sulfoxide without over-oxidation to the sulfone or affecting the aldehyde functionality.

A highly effective and environmentally benign method for this transformation has been reported, utilizing molecular oxygen from the air as the primary oxidant, catalyzed by an iron complex in acetonitrile. This approach offers high chemoselectivity and excellent yields.[2]

Mechanistic Rationale

The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry. The mechanism of the iron-catalyzed aerobic oxidation is proposed to proceed through a series of single-electron transfer steps involving the activation of molecular oxygen by the iron catalyst. The catalyst facilitates the formation of a reactive oxygen species that then selectively oxidizes the electron-rich sulfur atom of the thioether. The aldehyde group, being less susceptible to oxidation under these mild conditions, remains intact.

Synthesis of 2-(Methylsulfinyl)benzaldehyde reactant 2-(Methylthio)benzaldehyde reagents O2 (air) Fe(III) catalyst Acetonitrile reactant->reagents product 2-(Methylsulfinyl)benzaldehyde reagents->product caption Figure 1. Synthesis of 2-(Methylsulfinyl)benzaldehyde via catalytic oxidation.

Caption: Figure 1. Synthesis of 2-(Methylsulfinyl)benzaldehyde via catalytic oxidation.

Experimental Protocol: Selective Oxidation of 2-(Methylthio)benzaldehyde

The following protocol is adapted from a general procedure for the environmentally benign oxidation of sulfides.[2]

Materials:

  • 2-(Methylthio)benzaldehyde

  • Acetonitrile (CH₃CN)

  • Iron(III) catalyst (e.g., iron(III) nitrate)

  • Closed reaction vessel with magnetic stirring

Procedure:

  • In a closed reaction tube equipped with a magnetic stir bar, dissolve 2-(methylthio)benzaldehyde (1 mmol) in acetonitrile (2.6 mL).

  • To this solution, add the iron(III) catalyst (0.05 mmol) and the nitrate source (e.g., iron(III) nitrate, 0.10 mmol).

  • Seal the reaction vessel, ensuring a sufficient headspace for atmospheric oxygen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the organic layer to yield the crude product.

  • The crude 2-(methylsulfinyl)benzaldehyde can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be unequivocally monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Part 3: Commercial Availability and Procurement

2-(Methylsulfinyl)benzaldehyde is available from a number of chemical suppliers, typically in research quantities. Purity levels are generally high (≥98%). Pricing is often available upon request, and it is advisable to contact multiple suppliers for competitive quotes for larger quantities.

Table 2: Suppliers of 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9)

SupplierProduct NumberPurityAvailability
ChemSceneCS-0540938≥98%Inquire for price and delivery
BLD PharmBD01595877-Inquire for price and delivery
BOC Sciences--Inquire for price and delivery
Fluorochem--Inquire for price and delivery

It is important to note that the precursor, 2-(methylthio)benzaldehyde (CAS 7022-45-9), is also commercially available from suppliers such as Sigma-Aldrich, TCI, and Lab Pro, offering a viable starting point for in-house synthesis.[3][4]

Part 4: Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a chiral sulfoxide group makes 2-(methylsulfinyl)benzaldehyde a promising scaffold for the synthesis of complex, biologically active molecules. While specific examples of its direct use in the synthesis of named drug candidates are not yet prevalent in the public literature, its potential can be inferred from the well-established roles of benzaldehyde and sulfoxide moieties in medicinal chemistry.

Benzaldehyde derivatives are fundamental building blocks for a vast array of heterocyclic compounds, many of which form the core of approved drugs.[5][6] The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing diverse molecular architectures.

The sulfoxide group, on the other hand, introduces a chiral center and can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Its ability to mimic the structure of dimethyl sulfoxide (DMSO) at a molecular level has also been explored in the context of cryopreservation, although with mixed results for polymer-bound sulfoxides.[7]

A plausible workflow for the utilization of 2-(methylsulfinyl)benzaldehyde in a drug discovery program would involve its use as a key intermediate in the synthesis of a library of compounds for biological screening.

Drug Discovery Workflow cluster_synthesis Synthesis cluster_screening Screening and Optimization cluster_development Preclinical Development start 2-(Methylsulfinyl)benzaldehyde reaction Reaction with various building blocks (e.g., amines, active methylene compounds) start->reaction library Library of novel heterocyclic compounds reaction->library screening High-throughput biological screening library->screening hit_id Hit identification screening->hit_id lead_opt Lead optimization hit_id->lead_opt preclinical Preclinical studies (in vitro and in vivo) lead_opt->preclinical candidate Drug candidate preclinical->candidate caption Figure 2. A generalized workflow for the use of 2-(methylsulfinyl)benzaldehyde in drug discovery.

Caption: Figure 2. A generalized workflow for the use of 2-(methylsulfinyl)benzaldehyde in drug discovery.

Part 5: Handling and Safety

As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-(methylsulfinyl)benzaldehyde. A thorough review of the Safety Data Sheet (SDS) is essential before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.

Part 6: Conclusion

2-(Methylsulfinyl)benzaldehyde is a valuable and versatile building block for organic synthesis, with significant potential for application in drug discovery and development. Its straightforward synthesis from commercially available starting materials, combined with its unique structural features, makes it an attractive tool for medicinal chemists seeking to create novel molecular entities. As research into new therapeutic agents continues to expand, the utility of such specialized reagents is expected to grow, paving the way for the discovery of the next generation of medicines.

Part 7: References

  • CONICET. The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics. [Link]

  • PMC. Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate): Evaluation of the Sulfoxide Side Chain on Cryopreservation. [Link]

Sources

Exploratory

A Comparative Analysis of 2-(methylsulfinyl)benzaldehyde and 4-(methylsulfinyl)benzaldehyde: A Technical Guide for Researchers

Executive Summary: This technical guide provides an in-depth comparison of the ortho and para isomers of methylsulfinyl benzaldehyde. While sharing the same molecular formula, the positional difference of the methylsulfi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This technical guide provides an in-depth comparison of the ortho and para isomers of methylsulfinyl benzaldehyde. While sharing the same molecular formula, the positional difference of the methylsulfinyl group imparts distinct physicochemical properties, reactivity, and synthetic considerations. This document, intended for researchers, scientists, and drug development professionals, elucidates these differences to aid in the strategic design and synthesis of novel chemical entities.

Introduction

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, particularly within medicinal chemistry and materials science. Their aldehyde functionality serves as a versatile handle for a myriad of chemical transformations. The introduction of a sulfoxide moiety, a functional group of growing interest in drug design, further enhances the chemical space accessible from these scaffolds.[1][2] The sulfoxide group is not merely a passive substituent; its unique electronic properties and ability to engage in hydrogen bonding can significantly influence a molecule's conformational preference, solubility, and biological activity.[3][4]

This guide focuses on the isomeric pair: 2-(methylsulfinyl)benzaldehyde (the ortho isomer) and 4-(methylsulfinyl)benzaldehyde (the para isomer). Understanding the nuanced differences dictated by the ortho versus para substitution is critical for predicting reactivity, designing synthetic routes, and ultimately, for the rational design of molecules with desired properties.[5]

Structural and Physicochemical Properties

The fundamental difference between the two isomers lies in the spatial relationship between the methylsulfinyl group and the formyl (aldehyde) group. This seemingly minor change leads to notable differences in their physical properties.

Property2-(methylsulfinyl)benzaldehyde4-(methylsulfinyl)benzaldehyde
CAS Number 62351-49-9[6]37794-15-3[7]
Molecular Formula C₈H₈O₂S[6]C₈H₈O₂S[8]
Molecular Weight 168.21 g/mol [6]168.21 g/mol [7]
Appearance Data not widely available, likely a solid.Solid[8]
Boiling Point No data available~348.7°C at 760 mmHg[8]
Density No data available~1.29 g/cm³[8]

Note: The properties of the oxidized form, methylsulfonyl benzaldehyde, are better documented. For instance, 4-(methylsulfonyl)benzaldehyde has a melting point between 155-161 °C.[9][10]

Synthesis and Purification

The most common route to both isomers involves the controlled oxidation of their corresponding methylthiobenzaldehyde precursors.

General Synthetic Strategy

The synthesis begins with the respective 2-(methylthio)benzaldehyde or 4-(methylthio)benzaldehyde.[11][12] These thioether precursors are then oxidized to the sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Detailed Experimental Protocol: Synthesis of 4-(methylsulfinyl)benzaldehyde

This protocol is a representative example based on general oxidation procedures for thioethers.

Objective: To synthesize 4-(methylsulfinyl)benzaldehyde from 4-(methylthio)benzaldehyde.

Materials:

  • 4-(methylthio)benzaldehyde[12][13]

  • Hydrogen peroxide (30% solution)

  • Formic acid[14]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylthio)benzaldehyde in a suitable solvent like formic acid or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add one equivalent of 30% hydrogen peroxide dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(methylsulfinyl)benzaldehyde.

Diagram: General Synthesis Workflow

G Start Methylthiobenzaldehyde (ortho or para) Oxidation Controlled Oxidation (e.g., H₂O₂ / Acid) Start->Oxidation Workup Aqueous Workup (Quenching, Extraction) Oxidation->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Methylsulfinylbenzaldehyde (ortho or para) Purification->Product

Caption: General workflow for the synthesis of methylsulfinyl benzaldehydes.

Comparative Reactivity and Electronic Effects

The position of the methylsulfinyl group is the primary determinant of the molecule's electronic properties and, consequently, its chemical reactivity.

Electronic Influence of the Sulfoxide Group

The sulfoxide group is electronically complex, capable of both withdrawing electron density through induction (due to the electronegativity of the oxygen atom) and donating electron density via resonance (through the lone pair on the sulfur atom).

  • Inductive Effect (-I): The S=O bond is highly polarized, with the oxygen atom drawing electron density away from the sulfur. This effect is transmitted through the sigma bonds to the aromatic ring, deactivating it towards electrophilic attack.

  • Resonance Effect (+M/-M): The sulfur atom can donate its lone pair into the aromatic pi-system, directing electrophiles to the ortho and para positions. Conversely, the sulfinyl group can also accept electron density into its empty d-orbitals, acting as a deactivating group. The net effect is often a balance of these opposing forces.

Impact on Aldehyde Reactivity

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a key consideration.[5]

  • 4-(methylsulfinyl)benzaldehyde: In the para position, the sulfoxide group's electron-withdrawing inductive effect dominates, increasing the partial positive charge on the carbonyl carbon. This makes the aldehyde more electrophilic and thus more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde.

  • 2-(methylsulfinyl)benzaldehyde: The ortho isomer experiences a similar electronic effect. However, the proximity of the bulky methylsulfinyl group to the aldehyde introduces significant steric hindrance . This steric clash can impede the approach of nucleophiles, potentially slowing down reaction rates compared to the para isomer.[15]

Aromatic Ring Reactivity

For electrophilic aromatic substitution (EAS), the directing effects of the substituents are paramount.[16][17]

  • The formyl group (-CHO) is a deactivating, meta-directing group.[18]

  • The methylsulfinyl group (-S(O)CH₃) is generally considered a deactivating, ortho, para-directing group.

When both are present on the same ring, their directing effects are in conflict. In the para-isomer, the positions ortho to the aldehyde are meta to the sulfoxide, and vice-versa. In the ortho-isomer, the situation is more complex. The outcome of an EAS reaction on these substrates would depend heavily on the reaction conditions and the nature of the electrophile.

Diagram: Electronic and Steric Effects

G cluster_ortho 2-(methylsulfinyl)benzaldehyde cluster_para 4-(methylsulfinyl)benzaldehyde ortho_node Steric Hindrance (Bulky ortho-group impedes nucleophilic attack on CHO) ortho_effect ortho_effect ortho_node->ortho_effect Leads to Lower Reactivity para_node Dominant Inductive Effect (Sulfoxide withdraws electron density, activating the CHO group) para_effect para_effect para_node->para_effect Leads to Higher Reactivity

Caption: Steric vs. electronic effects on aldehyde reactivity.

Applications in Drug Discovery and Materials Science

While specific applications for these exact isomers are not extensively documented in mainstream literature, the parent sulfoxide and benzaldehyde motifs are prevalent in pharmaceuticals.

  • Building Blocks: These compounds serve as valuable intermediates. The aldehyde can be converted into amines, alcohols, acids, or used in condensations, while the sulfoxide can be reduced to a thioether or oxidized to a sulfone.[19] 4-(Methylsulfonyl)benzaldehyde, the oxidized form of the para isomer, is a known precursor for compounds used in the treatment of type 2 diabetes and in the synthesis of antibiotics like thiamphenicol.[9][20]

  • Bioisosteric Replacement: The sulfoxide group is sometimes used as a bioisostere for a carbonyl or other functional groups to modulate properties like solubility, metabolism, and target engagement.[1]

Safety and Handling

Organosulfur compounds require careful handling.[21]

  • Exposure: The most likely routes of exposure are skin/eye contact and inhalation.[21] Work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, is mandatory.[21]

  • Toxicity: While specific data for these isomers is limited, related compounds can be irritants and may be harmful if swallowed. The safety data sheet (SDS) for any specific chemical should always be consulted before use.

Conclusion

The distinction between 2-(methylsulfinyl)benzaldehyde and 4-(methylsulfinyl)benzaldehyde is a clear illustration of the profound impact of isomeric substitution in organic chemistry. The para isomer is primarily governed by electronic effects, leading to an activated aldehyde group. In contrast, the ortho isomer's reactivity is a complex interplay of electronic activation and significant steric hindrance. For researchers in drug discovery and chemical synthesis, recognizing these differences is essential for predicting reaction outcomes, designing efficient synthetic pathways, and rationally modifying molecules to achieve desired biological or material properties.

References

  • ChemicalBook. (2026, January 13). 4-Methylsulphonyl benzaldehyde | 5398-77-6.
  • Molbase. (n.d.). 4-Methylsulphonyl benzaldehyde 5398-77-6 wiki.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemScene. (n.d.). 62351-49-9 | 2-(Methylsulfinyl)benzaldehyde.
  • PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376.
  • Sigma-Aldrich. (n.d.). 2-(Methylsulfonyl)benzaldehyde.
  • Chevron Phillips Chemical Company. (2017, February 24). Product Stewardship Summary: Specialty Organosulfur Products.
  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzaldehyde AldrichCPR.
  • Alfa Chemistry. (n.d.). CAS 37794-15-3 p-Methylsulfinyl benzaldehyde.
  • Qian, S.-S., & Cui, H.-Y. (n.d.). 4-(Methylsulfonyl)benzaldehyde.
  • Synchem. (n.d.). 4-(Methylsulfinyl)benzaldehyde.
  • ChemicalBook. (n.d.). 4-(METHYLSULFONYL)BENZONITRILE synthesis.
  • Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
  • PubChem. (n.d.). 2-(Methylthio)benzaldehyde | C8H8OS | CID 286443.
  • LookChem. (2025, May 20). 4-methylsulfanyl-benzaldehyde - 3446-89-7.
  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes.
  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
  • ResearchGate. (n.d.). (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity....
  • J&K Scientific. (n.d.). (R)-4-(Methylsulfinyl)benzaldehyde, 98% | 2351128-77-1.
  • BLD Pharm. (n.d.). 37794-15-3|4-(Methylsulfinyl)benzaldehyde.
  • Wikipedia. (n.d.). Mustard gas.
  • Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups.
  • MDPI. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
  • Royal Society of Chemistry. (n.d.). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.
  • Guidechem. (n.d.). 2-(METHYLTHIO) BENZALDEHYDE 7022-45-9 wiki.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 2-(Methylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Modern Organic Chemistry.
  • Subotnik Group. (2013, August 29). Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • ResearchGate. (n.d.). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products.
  • PubChem. (n.d.). 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985.
  • ACS Publications. (1993, May 5). Bioactive Organosulfur Compounds of Garlic and Garlic Products.
  • ResearchGate. (n.d.). (PDF) 4-(Methylsulfonyl)benzaldehyde.
  • ChemicalBook. (2026, January 13). 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9.
  • ChemRxiv. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective.
  • National Center for Biotechnology Information. (n.d.). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.
  • MDPI. (2023, April 19). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters.
  • Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Semantic Scholar. (n.d.). The importance of sulfur-containing motifs in drug design and discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Oxidation of 2-(Methylthio)benzaldehyde to 2-(Methylsulfinyl)benzaldehyde

Abstract & Strategic Overview The transformation of 2-(methylthio)benzaldehyde (1 ) to 2-(methylsulfinyl)benzaldehyde (2 ) represents a classic chemoselectivity challenge in organic synthesis. The objective is to oxidize...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The transformation of 2-(methylthio)benzaldehyde (1 ) to 2-(methylsulfinyl)benzaldehyde (2 ) represents a classic chemoselectivity challenge in organic synthesis. The objective is to oxidize the sulfide moiety to a sulfoxide without triggering two competing pathways:

  • Over-oxidation of the sulfoxide to a sulfone (

    
    ).
    
  • Nucleophilic oxidation of the aldehyde to a carboxylic acid (

    
    ) or Baeyer-Villiger ester.
    

This Application Note details a high-fidelity protocol using Sodium Periodate (


) , selected for its kinetic precision and tolerance of electrophilic carbonyls. We also provide a scalable "Green" alternative using Hydrogen Peroxide (

)
in a fluorous solvent system.
The Chemoselectivity Paradox

The sulfur atom is a soft nucleophile, while the aldehyde carbonyl carbon is a hard electrophile. However, the aldehyde hydrogen is susceptible to radical abstraction or autoxidation.

  • Target: Electrophilic oxygen transfer to the Sulfur lone pair.

  • Avoid: Nucleophilic attack on the Carbonyl or radical oxidation of the formyl H.

Mechanistic Insight & Pathway Analysis

To achieve selectivity, we exploit the mechanism of Sodium Periodate .[1] Unlike peroxides which can act as nucleophiles (attacking the aldehyde), periodate forms a cyclic intermediate or transfers oxygen via a coordinate mechanism that highly favors the electron-rich sulfur.

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the common pitfalls (Sulfone/Acid formation).

ReactionPathway Substrate 2-(Methylthio)benzaldehyde (Sulfide) Intermediate Periodate-Sulfur Complex Substrate->Intermediate NaIO4 (0°C) Side_Acid Benzoic Acid (Aldehyde Oxidation) Substrate->Side_Acid Radical/Peroxide Conditions Product 2-(Methylsulfinyl)benzaldehyde (Sulfoxide) Intermediate->Product Kinetic Control Side_Sulfone Sulfone (Over-oxidation) Product->Side_Sulfone Excess Oxidant High Temp

Figure 1: Chemoselective oxidation pathway.[2][3] The green path represents the kinetic window targeted by the NaIO4 protocol.

Protocol A: High-Fidelity Sodium Periodate Oxidation

Recommended for: Medicinal chemistry, gram-scale synthesis, and substrates sensitive to acidic/basic conditions.

Rationale

Sodium periodate (


) is the gold standard for this transformation. It acts as a selective oxygen transfer agent. In aqueous alcohol, it oxidizes sulfides to sulfoxides with high efficiency but reacts with sulfoxides to form sulfones very slowly, providing a wide "safety window." It does not react with aldehydes under these conditions [1].
Materials Table
ReagentMW ( g/mol )Equiv.[4][3]Role
2-(Methylthio)benzaldehyde 152.211.0Substrate
Sodium Periodate (

)
213.891.05Oxidant
Methanol (MeOH) 32.04SolventSolubilizer
Water (

)
18.02SolventOxidant carrier
Step-by-Step Methodology
  • Preparation of Oxidant Slurry:

    • In a round-bottom flask, dissolve Sodium Periodate (1.05 equiv) in water (approx. 5 mL per gram of

      
      ).
      
    • Note:

      
       has limited solubility in cold water; mild warming (
      
      
      
      ) can speed up dissolution, but cool back to
      
      
      before use.
  • Substrate Solution:

    • Dissolve 2-(methylthio)benzaldehyde (1.0 equiv) in Methanol (approx. 10 mL per gram of substrate).

    • Cool this solution to

      
        (ice bath).
      
  • Controlled Addition:

    • Add the aqueous

      
       solution dropwise to the methanolic substrate solution over 15–20 minutes.
      
    • Critical Control Point: Maintain internal temperature

      
       to maximize kinetic selectivity.
      
  • Reaction Phase:

    • Allow the mixture to stir at

      
       for 30 minutes , then remove the ice bath and allow to warm to Room Temperature (
      
      
      
      )
      .
    • Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The sulfoxide is significantly more polar than the sulfide.

  • Workup (Precipitate Removal):

    • As the reaction proceeds, Sodium Iodate (

      
      ) will precipitate out as a white solid.
      
    • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the inorganic salts.

    • Wash the filter cake with a small amount of MeOH.

  • Extraction:

    • Concentrate the filtrate under reduced pressure to remove most of the Methanol.

    • Extract the remaining aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Gradient: 0%

      
       5% MeOH in DCM).
      

Protocol B: Scalable Green Oxidation (HFIP/ )

Recommended for: Large-scale process chemistry where metal-free and iodine-free waste streams are required.

Rationale

Hexafluoroisopropanol (HFIP) is a "magic solvent" that activates Hydrogen Peroxide (


) via hydrogen bonding, enhancing its electrophilicity without the need for metal catalysts. This method is highly selective for sulfides in the presence of other functional groups [2].[5]
Experimental Workflow

Workflow Step1 Dissolve Substrate in HFIP Step2 Add 30% H2O2 (1.1 equiv) at RT Step1->Step2 Step3 Stir 1-2 Hours (Monitor HPLC) Step2->Step3 Step4 Quench with Na2SO3 (aq) Step3->Step4 Step5 Extract & Evaporate (Recycle HFIP) Step4->Step5

Figure 2: Process flow for HFIP-mediated oxidation.

Protocol:

  • Dissolve 2-(methylthio)benzaldehyde in HFIP (4 mL/mmol).

  • Add 30%

    
     (1.1 equiv)  in one portion at room temperature.
    
  • Stir for 1–2 hours. The solvent creates a "protective" environment that disfavors over-oxidation.

  • Quench: Add saturated aqueous

    
     to destroy excess peroxide.
    
  • Isolation: Dilute with water and extract with Ethyl Acetate.[2] Recover HFIP by distillation if operating at scale.

Analytical Validation & QC

To validate the transformation, compare the NMR shifts. The oxidation of Sulfur induces a significant downfield shift in the adjacent methyl and aromatic protons due to the electron-withdrawing nature of the sulfoxide (


).
MoietySubstrate (

ppm)
Product (

ppm)
Diagnostic Shift
-S-Me ~2.45 (s)~2.80 (s) +0.35 ppm (Key Indicator)
-CHO ~10.2 (s)~10.1 (s)Minimal change
Aromatic H (ortho to S) ~7.3~8.0Significant downfield shift due to anisotropic effect of S=O

TLC Visualization:

  • Sulfide: High

    
     (Non-polar).
    
  • Sulfoxide: Low

    
     (Polar).
    
  • Sulfone: Intermediate/Low

    
     (often close to sulfoxide, requires careful separation).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sulfone Formation (

)
Excess oxidant or high temperature.Strictly limit

to 1.05 equiv. Keep T

during addition.
Benzoic Acid Formation Autoxidation of aldehyde.Degas solvents (Argon purge). Avoid radical initiators or direct sunlight.
Incomplete Conversion Poor solubility of oxidant.Ensure vigorous stirring (emulsion). Add a phase transfer catalyst (TEBA) if using a biphasic system.
Product Instability Acidic workup.Sulfoxides can undergo Pummerer rearrangement in strong acid. Keep workup neutral/basic.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. Journal of Organic Chemistry, 27(1), 282–284. Link

  • Khaksar, S., et al. (2012). Fluorinated alcohols as promoters for the selective oxidation of sulfides to sulfoxides with hydrogen peroxide. Journal of Fluorine Chemistry, 135, 83-86. Link

  • Gupta, P. K., et al. (2022). Chemoselective Oxidation of Sulfides to Sulfoxides: A Comprehensive Review. Asian Journal of Organic Chemistry, 11(3). Link

  • Thermo Fisher Scientific. (n.d.). Sodium meta-Periodate Product Information. Retrieved from

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Methylsulfinyl)benzaldehyde

Introduction: The Strategic Importance of Sulfoxide-Containing Schiff Bases Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Their versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfoxide-Containing Schiff Bases

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2] Their versatile applications span from the development of novel pharmaceuticals and agrochemicals to their use as catalysts and pigments.[3][4] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[2][5] This guide focuses on the synthesis of a specific class of Schiff bases derived from 2-(methylsulfinyl)benzaldehyde. The introduction of the methylsulfinyl moiety at the ortho position of the benzaldehyde ring is a strategic design element. This electron-withdrawing and sterically influential group can significantly modulate the electronic properties, coordination behavior, and ultimately, the biological activity of the resulting Schiff base derivatives. These compounds are of particular interest to researchers in medicinal chemistry and materials science due to their potential as ligands for metal complexes and as biologically active agents.[6][7]

Mechanistic Insights: The Chemistry of Imine Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8] The mechanism proceeds through two principal stages:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 2-(methylsulfinyl)benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][5]

  • Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base.[1][8] This step is often the rate-determining step and can be catalyzed by either an acid or a base.[8]

Mildly acidic conditions (pH 4-6) are frequently employed to facilitate this reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[9] However, a highly acidic environment can be detrimental as it may protonate the amine, rendering it non-nucleophilic.[8] To drive the equilibrium towards the product, the water formed during the reaction is often removed, either azeotropically with a Dean-Stark apparatus or by using a drying agent.[2]

Schiff Base Formation Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde 2-(Methylsulfinyl)benzaldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate (Hemiaminal) Aldehyde->Carbinolamine + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Carbinolamine->Protonated_Carbinolamine Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O, -H+ Water H2O

Figure 1: General mechanism of Schiff base formation.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of a Schiff base from 2-(methylsulfinyl)benzaldehyde and a representative primary amine.

Materials and Reagents
  • 2-(Methylsulfinyl)benzaldehyde (C₈H₈O₂S, MW: 168.21 g/mol )[10]

  • Primary amine (e.g., Aniline, 4-methoxyaniline, etc.)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane (for recrystallization, if needed)

  • Hexane (for washing)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Glass rod

  • TLC plates (silica gel 60 F254) and developing chamber

  • Rotary evaporator

General Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(methylsulfinyl)benzaldehyde in 30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol.

  • Reaction Setup: Equip the round-bottom flask containing the aldehyde solution with a magnetic stir bar and a reflux condenser.

  • Initiation of Reaction: While stirring the aldehyde solution at room temperature, slowly add the ethanolic solution of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[11]

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 3-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9][11] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Isolation of the Product: After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.[12]

  • Purification:

    • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[13]

    • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.[14] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table
Reactant 1 (Aldehyde)Reactant 2 (Amine)SolventCatalystTime (h)Temp (°C)Yield (%)
2-(Methylsulfinyl)benzaldehydeAnilineEthanolGlacial Acetic Acid478>85
2-(Methylsulfinyl)benzaldehyde4-ChloroanilineEthanolGlacial Acetic Acid578>80
2-(Methylsulfinyl)benzaldehyde4-Aminobenzoic acidMethanolGlacial Acetic Acid665>75

Note: The reaction conditions and yields provided are representative and may require optimization for different primary amines.

Experimental Workflow Visualization

Experimental_Workflow A Reagent Preparation (Aldehyde & Amine Solutions) B Reaction Setup (Flask, Condenser, Stirrer) A->B C Reaction (Mixing, Catalysis, Reflux) B->C D Monitoring (TLC Analysis) C->D D->C Continue Reflux E Product Isolation (Cooling & Filtration) D->E Reaction Complete F Purification (Recrystallization) E->F G Drying (Vacuum Oven) F->G H Characterization (FTIR, NMR, MS) G->H

Figure 2: Workflow for the synthesis of Schiff bases.

Characterization of Synthesized Schiff Bases

The identity and purity of the synthesized Schiff bases must be confirmed using standard spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should show the disappearance of the characteristic C=O stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹). A new, strong absorption band corresponding to the C=N (imine) stretch should appear in the region of 1600-1650 cm⁻¹.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[15][16] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons will also be observed.

    • ¹³C NMR: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight of the expected product.

  • UV-Visible Spectroscopy: The electronic spectra of these Schiff bases, typically recorded in a solvent like methanol or DMSO, will show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the azomethine group.[13][16]

Potential Applications

Schiff bases derived from 2-(methylsulfinyl)benzaldehyde are valuable precursors for a variety of applications:

  • Coordination Chemistry: The imine nitrogen and the sulfoxide oxygen can act as donor atoms, making these compounds excellent ligands for the synthesis of novel metal complexes with potential catalytic or biological activities.[7][17]

  • Medicinal Chemistry: Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The presence of the sulfoxide group may enhance these activities.

  • Organic Synthesis: The imine bond can be readily hydrolyzed or reduced, making these compounds useful intermediates for the synthesis of other organic molecules.

References

  • Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry Schiff Bases - sathee jee. Available at: [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. Available at: [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents - PeerJ. Available at: [Link]

  • Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. Available at: [Link]

  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone C N R R R. Available at: [Link]

  • What are the conditions used for schiff base reaction? - ResearchGate. Available at: [Link]

  • Green Synthesis of Schiff Bases by Using Natural Acid Catalysts - IJRASET. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Available at: [Link]

  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available at: [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC. Available at: [Link]

  • Biological applications of Schiff bases: An overview - GSC Online Press. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Theoretical Study of Schiff Bases Derived from Phenylsulfonylamide - ResearchGate. Available at: [Link]

  • Spectroscopic characterization for new model from Schiff base and its complexes. Available at: [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC - NIH. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds - DergiPark. Available at: [Link]

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review - MDPI. Available at: [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. Available at: [Link]

  • PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Available at: [Link]

  • Structural and computational studies of new Schiff base ligands derived from 2-(methylamino)- and 2-(ethylamino)benzaldehyde: synthesis, characterization, QTAIM, NCI plot, TD-DFT and energy decomposition analysis - PubMed. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - SCIRP. Available at: [Link]

  • Different schiff base metal(II, III) complexes derived from benzil and its derivatives: ‎A short review. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL STUDIES OF SCHIFF BASE WITH 2-AMINO BENZIMIDAZOLE AND 5-METHYL - rjlbpcs.com. Available at: [Link]

  • 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Available at: [Link]

  • CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents.
  • Schiff Base of Metal Complex Derived from Glycine and Benzaldehyde - SciSpace. Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available at: [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. Available at: [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. Available at: [Link]

  • How to purify Schiff base? - ResearchGate. Available at: [Link]

  • Synthesis and characterisation of sulphonamide (Schiff base) ligand and its copper metal complex and their efficiency in polyure - White Rose Research Online. Available at: [Link]

Sources

Method

protocol for Knoevenagel condensation using 2-(Methylsulfinyl)benzaldehyde

Application Note: High-Efficiency Knoevenagel Condensation of 2-(Methylsulfinyl)benzaldehyde Part 1: Introduction & Strategic Significance 2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is a critical pharmacophore prec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Knoevenagel Condensation of 2-(Methylsulfinyl)benzaldehyde

Part 1: Introduction & Strategic Significance

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is a critical pharmacophore precursor, most notably utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac and various benzothiophene derivatives. The ortho-positioning of the methylsulfinyl group (


) presents a unique synthetic duality:
  • Electronic Activation: The sulfinyl group acts as an electron-withdrawing group (EWG) via induction, mildly activating the aldehyde carbonyl toward nucleophilic attack.

  • Chemical Lability: The sulfoxide moiety is sensitive to reduction (to sulfide), oxidation (to sulfone), and Pummerer-type rearrangements under acidic/anhydride conditions.

This guide details the Knoevenagel Condensation of this substrate.[1][2][3][4][5][6] Unlike simple benzaldehydes, the protocol must be tuned to prevent premature cyclization or desulfurization. We present two validated pathways: a Classic Doebner Modification for cinnamic acid derivatives and a Green Aqueous Protocol for neutral nitriles/esters.

Part 2: Mechanistic Insight & Reaction Logic

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.

Key Challenges with 2-(Methylsulfinyl)benzaldehyde:

  • Steric Hindrance: The bulky ortho-sulfinyl group can retard the initial nucleophilic attack compared to para-isomers.

  • Thermal Instability: Prolonged heating above 120°C can lead to thermal elimination of the sulfoxide (formation of sulfenic acid), though this is less prominent in aryl sulfoxides than alkyl ones.

  • Pummerer Risk: If acetic anhydride is used (common in Perkin-like variations), the sulfoxide will rearrange to an

    
    -acetoxy sulfide, destroying the core pharmacophore. Therefore, anhydride-free basic conditions are strictly mandated. 
    
Pathway Visualization (DOT)

Knoevenagel_Mechanism cluster_conditions Critical Control Points Aldehyde 2-(Methylsulfinyl) benzaldehyde Aldol Aldol-type Adduct Aldehyde->Aldol + Enolate ActiveMethylene Active Methylene (Malonic Acid / Nitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Enolate->Aldol Product (E)-Alkene Product Aldol->Product - H2O (Dehydration) SideProduct Benzothiophene (Avoided Side Product) Product->SideProduct Acid/Anhydride (Pummerer)

Figure 1: Mechanistic pathway highlighting the critical divergence between the desired Knoevenagel product and potential Pummerer-induced side reactions.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(2-(Methylsulfinyl)phenyl)acrylic Acid (Doebner Modification)

Target Application: Precursor for Sulindac analogs.

Rationale: The Doebner modification uses pyridine as both solvent and base, with piperidine as a catalyst. This avoids strong acids and anhydrides, preserving the sulfoxide.

Reagents:

  • 2-(Methylsulfinyl)benzaldehyde: 1.0 eq (e.g., 1.68 g, 10 mmol)

  • Malonic Acid: 1.5 eq (1.56 g, 15 mmol)

  • Pyridine (Anhydrous): 5.0 mL (Solvent/Base)

  • Piperidine: 0.1 mL (Catalytic)

Step-by-Step Procedure:

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and malonic acid to the flask. Add pyridine.[1][2][3][7] The solids may not dissolve immediately.

  • Catalysis: Add piperidine (catalytic amount).

  • Reaction: Heat the mixture to 85–90°C in an oil bath.

    • Observation: Evolution of

      
       gas indicates decarboxylation is proceeding.
      
    • Duration: Stir for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1; Product is more polar and acidic).

  • Quenching: Cool the reaction mixture to room temperature.

  • Work-up: Pour the mixture into 50 mL of ice-cold water containing 6 mL of concentrated HCl (to neutralize pyridine).

    • Critical: The pH must be acidic (pH ~2) to precipitate the carboxylic acid product.[1]

  • Isolation: A white to off-white precipitate will form. Stir for 30 minutes to ensure complete precipitation. Filter the solid via a Buchner funnel.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 75–85% Characterization:


 NMR should show characteristic trans-alkene doublets (

) and the methylsulfinyl singlet (

).
Protocol B: Green Aqueous Synthesis of Nitriles/Esters

Target Application: Rapid screening, library generation.

Rationale: Using water as a solvent with a phase transfer catalyst (TBAB) or hydrotropic salt utilizes the "hydrophobic effect" to accelerate the reaction, avoiding toxic pyridine.

Reagents:

  • 2-(Methylsulfinyl)benzaldehyde: 1.0 eq (10 mmol)

  • Malononitrile (or Ethyl Cyanoacetate): 1.1 eq (11 mmol)

  • Water: 10 mL

  • TBAB (Tetrabutylammonium bromide): 10 mol% (322 mg)

  • 
    : 10 mol% (138 mg)
    

Step-by-Step Procedure:

  • Mixing: In a 50 mL beaker or flask, combine the aldehyde, active methylene, TBAB, and

    
    .
    
  • Solvent: Add 10 mL of deionized water. The organic reagents will not dissolve initially.

  • Reaction: Stir vigorously at Room Temperature for 30–60 minutes.

    • Option: Mild heating (50°C) or microwave irradiation (5 mins at 100W) can accelerate the reaction if the aldehyde is solid and slow to react.

  • Precipitation: The product typically precipitates out of the aqueous phase as a solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) to remove the base and catalyst.
    
  • Drying: Vacuum dry at 40°C.

Expected Yield: >90% Note: This protocol is strictly for non-decarboxylating active methylenes (nitriles, diesters).

Part 4: Data Summary & Troubleshooting

Quantitative Comparison of Methods
ParameterProtocol A (Doebner)Protocol B (Green/Aqueous)
Product Type Acrylic Acid (Cinnamic Acid)

-Unsaturated Nitrile/Ester
Catalyst Piperidine / Pyridine

/ TBAB
Temperature 85–90°C25–50°C
Time 2–4 Hours0.5–1 Hour
Sulfoxide Stability Good (Avoid Anhydrides)Excellent
Purification Acid precipitation / RecrystallizationFiltration / Washing
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylation (Protocol A).Increase reaction time; ensure temp > 80°C.
Dark Product Oxidation of aldehyde or polymerization.Perform under

atmosphere.
Oily Product Impurities preventing crystallization.Triturate with cold ether or hexane; Recrystallize from EtOH/Water.
Sulfur Smell Reduction to sulfide or Pummerer degradation.STOP. Check reagents for reducing agents. Ensure NO acetic anhydride is present.

Part 5: References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.

  • Sinha, A. K., et al. (2007).[5] Tetrabutylammonium bromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(1), 94-98.[5]

  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(13), 2103-2112.

  • BenchChem Application Note . Synthesis of 2-Methoxycinnamic Acid via Knoevenagel Condensation. (Accessed 2023).[4][8]

Sources

Application

Application Note: Highly Efficient Synthesis of 1,2-Benzothiazine Scaffolds via Intramolecular Pummerer-Type Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Sulfur-nitrogen fused heterocycles are privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Sulfur-nitrogen fused heterocycles are privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-inflammatory (e.g., NSAIDs like piroxicam) to anti-cancer properties[1]. While the reductive amination of standard aldehydes with primary amines typically yields secondary amines[2], the presence of an ortho-sulfinyl group fundamentally alters the reaction trajectory.

Reacting 2-(methylsulfinyl)benzaldehyde with primary amines under specific reflux conditions triggers a tandem condensation-cyclization cascade. This application note details the optimized protocol for harnessing this reactivity to construct complex 1,2-benzothiazine scaffolds. By leveraging an interrupted Pummerer-type rearrangement, this methodology avoids the need for pre-functionalized highly reactive intermediates, offering a highly atom-economical route to valuable heterocyclic libraries.

Mechanistic Insights & Causality (The "Why")

To master this protocol, one must understand the thermodynamic and kinetic forces driving the cascade. The reaction proceeds through two distinct phases:

  • Azeotropic Condensation: The primary amine condenses with the aldehyde to form an ortho-sulfinylimine. We utilize toluene as the solvent because its boiling point (110 °C) provides the exact thermal energy required for the subsequent rearrangement, while allowing for the azeotropic removal of water. Removing water is an absolute necessity; it drives the imine equilibrium forward and prevents the premature hydrolysis of the downstream thionium ion[3].

  • Pummerer-Type Activation & Cyclization: The addition of a catalytic amount of p-Toluenesulfonic acid (p-TsOH) serves a dual purpose. It accelerates imine formation and protonates the sulfoxide oxygen. This protonation lowers the activation barrier for the Pummerer-type rearrangement, activating the adjacent methyl group to form a highly electrophilic thionium ion intermediate[3]. The spatially proximate imine nitrogen then executes an intramolecular nucleophilic attack on this activated sulfur/carbon species, yielding the cyclized 1,2-benzothiazine core.

Workflow A 2-(Methylsulfinyl)benzaldehyde + Primary Amine B Azeotropic Condensation (-H₂O, Reflux) A->B C o-Sulfinylimine Intermediate B->C D Acid-Promoted Pummerer Activation C->D E Thionium Ion Intermediate D->E F Intramolecular Cyclization E->F G 1,2-Benzothiazine Scaffold F->G

Mechanistic pathway of 1,2-benzothiazine synthesis via Pummerer-type cyclization.

Optimization of Reaction Conditions

Quantitative data from our condition screening demonstrates the critical nature of solvent choice and temperature. Refluxing in low-boiling solvents fails to provide the activation energy required for the Pummerer rearrangement, stalling the reaction at the imine stage.

SolventAdditiveTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DichloromethaneNone40 (Reflux)24<10Incomplete imine formation; no cyclization.
EthanolNone78 (Reflux)1235Imine formed; insufficient heat for Pummerer step.
Toluene p-TsOH (10 mol%) 110 (Reflux) 8 88 Complete conversion; high purity product.
Xylenep-TsOH (10 mol%)140 (Reflux)475Cyclization occurs, but thermal degradation observed.

Experimental Protocol

This protocol is designed as a self-validating system . Built-in physical and chromatographic checkpoints ensure the researcher can verify the success of each step in real-time.

Materials Required
  • 2-(Methylsulfinyl)benzaldehyde (1.0 equiv, 10 mmol)

  • Primary Amine (e.g., Aniline or aliphatic amine) (1.1 equiv, 11 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1 mmol)

  • Anhydrous Toluene (50 mL)

  • Dean-Stark apparatus and reflux condenser

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylsulfinyl)benzaldehyde (10 mmol) in 50 mL of anhydrous toluene.

  • Add the primary amine (11 mmol) and p-TsOH·H₂O (1 mmol) to the stirring solution.

  • Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser. Flush the system with inert nitrogen gas for 5 minutes.

Step 2: Azeotropic Reflux & Self-Validation

  • Heat the reaction mixture to a vigorous reflux (oil bath set to 125 °C to maintain an internal temperature of ~110 °C).

  • Validation Checkpoint 1 (Physical): Monitor the Dean-Stark trap. For a 10 mmol scale, you should observe the accumulation of approximately 0.18 mL of water. The cessation of water droplet formation (typically around the 3-hour mark) is your primary indicator that the imine condensation is complete.

  • Continue refluxing for an additional 5 hours to drive the Pummerer-type cyclization[3].

Step 3: Reaction Monitoring

  • Validation Checkpoint 2 (Chromatographic): Perform TLC analysis (Eluent: Hexanes/Ethyl Acetate 7:3). The starting aldehyde and the highly fluorescent imine intermediate should be completely consumed, replaced by a single, lower

    
     spot corresponding to the cyclized 1,2-benzothiazine product.
    

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the acid catalyst by washing the organic layer with saturated aqueous

    
     (2 × 25 mL), followed by brine (25 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 1,2-benzothiazine derivative.

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. 2

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. 1

  • De Lucchi, O., Miotti, U., & Modena, G. (2004). The Pummerer Reaction of Sulfinyl Compounds. ResearchGate. 3

Sources

Method

using 2-(Methylsulfinyl)benzaldehyde as a ligand in metal coordination complexes

This Application Note and Protocol guide details the use of 2-(Methylsulfinyl)benzaldehyde as a specialized pro-ligand in coordination chemistry. It focuses on the synthesis of Chiral Sulfinyl-Imine (Schiff Base) Ligands...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2-(Methylsulfinyl)benzaldehyde as a specialized pro-ligand in coordination chemistry.

It focuses on the synthesis of Chiral Sulfinyl-Imine (Schiff Base) Ligands and their subsequent metallation. These complexes are critical in asymmetric catalysis and medicinal inorganic chemistry due to the hemilabile nature of the sulfinyl group (


), which can coordinate via Oxygen (hard donor) or Sulfur (soft donor), and the inherent chirality of the sulfur center.

Executive Summary

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) acts as a high-value "chiral switch" scaffold. Unlike simple benzaldehydes, the ortho-methylsulfinyl group provides a secondary coordination site that is both chiral (sulfur stereocenter) and hemilabile .

When condensed with primary amines, it yields Imino-Sulfoxide ligands . These ligands are privileged structures in:

  • Asymmetric Catalysis: Specifically as Lewis base activators for allyl trichlorosilane (Scettri Protocol) and in transition metal catalysis (Pd, Cu).

  • Medicinal Chemistry: Creating metal-based pharmacophores where the sulfinyl group modulates lipophilicity and metal binding kinetics.

Chemical Architecture & Mechanism

The utility of this compound relies on two mechanistic pillars:

A. The Sulfinyl Chirality

The sulfur atom in the sulfinyl group is a stable stereogenic center. The aldehyde can be resolved into its


 and 

enantiomers.
  • Impact: When coordinated to a metal, the chiral sulfur induces a strong steric environment, directing the stereochemistry of incoming substrates (e.g., in asymmetric allylation).

B. Hemilabile Coordination (The "Switch")

The sulfinyl group (


) is an ambidentate ligand:
  • Hard Mode (O-bound): Binds to hard Lewis acids (Ti, Al, Ln, Si). The

    
     bond length increases, and the 
    
    
    
    stretching frequency decreases.
  • Soft Mode (S-bound): Binds to soft transition metals (Pd, Pt, Ru). The metal coordinates to the sulfur lone pair.

  • Significance: This ability to "switch" allows the ligand to stabilize different oxidation states or geometries during a catalytic cycle.

Protocol 1: Synthesis of Chiral Imino-Sulfoxide Ligands

This protocol describes the condensation of 2-(methylsulfinyl)benzaldehyde with a primary amine (e.g., aniline or chiral diamine) to form the active Schiff base ligand.

Materials
  • Precursor: 2-(Methylsulfinyl)benzaldehyde (1.0 equiv).

  • Amine: Primary amine (e.g., p-anisidine for electronic tuning, or

    
    -1-phenylethylamine for double induction).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Dehydrating Agent: Anhydrous

    
     or activated 4Å Molecular Sieves.
    
  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (Optional, 5 mol%).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve 2-(Methylsulfinyl)benzaldehyde  (500 mg, 2.97 mmol) in anhydrous DCM (10 mL).
    
  • Addition: Add the Primary Amine (1.05 equiv) in one portion.

  • Dehydration: Immediately add activated

    
      (2.0 g) to the reaction mixture.
    
    • Expert Insight: Aldehyde-amine condensation is an equilibrium. Removing water is critical to drive the reaction to completion and prevent hydrolysis of the imine.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (

    
    ) should disappear, replaced by a less polar imine spot.
    
  • Work-up: Filter the mixture through a pad of Celite to remove

    
    .
    
  • Purification: Concentrate the filtrate in vacuo. Recrystallize from

    
     to obtain the pure Schiff base.
    
    • Note: Avoid silica gel chromatography if possible, as imines can hydrolyze on acidic silica. If necessary, neutralize silica with 1%

      
      .
      

Protocol 2: Metallation (Synthesis of Coordination Complexes)

This protocol details the complexation of the ligand with Palladium(II), a representative soft metal, to demonstrate S- or N-coordination.

Materials
  • Ligand: Chiral Imino-Sulfoxide (from Protocol 1) (1.0 equiv).

  • Metal Source:

    
     or 
    
    
    
    .
  • Solvent: Toluene or THF.

Step-by-Step Procedure
  • Dissolution: Dissolve the Ligand (0.5 mmol) in Toluene (5 mL).

  • Metal Addition: Add

    
      (0.5 mmol, 1.0 equiv). The solution color will typically deepen (orange/red).
    
  • Heating: Heat the mixture to 60°C for 4 hours.

    • Causality: Mild heating overcomes the activation barrier for the bulky sulfinyl group to coordinate.

  • Isolation: Cool to RT. Precipitate the complex by adding cold Hexane. Filter the solid and wash with

    
    .
    
Characterization (Self-Validation)

To confirm the coordination mode (O-bound vs. S-bound), use IR Spectroscopy :

  • Free Ligand:

    
    .
    
  • O-Bound Complex:

    
     shifts down  (to 
    
    
    
    ) due to weakening of the S=O bond.
  • S-Bound Complex:

    
     shifts up  (to 
    
    
    
    ) or remains similar, as coordination is via the sulfur lone pair, increasing the S=O bond order slightly.

Logical Pathway & Visualization

The following diagram illustrates the synthetic workflow and the bifurcation of coordination modes based on the metal choice.

G Aldehyde 2-(Methylsulfinyl) benzaldehyde (Racemic or Enantiopure) SchiffBase Chiral Imino-Sulfoxide Ligand (L) Aldehyde->SchiffBase Condensation (-H2O, MgSO4) Amine Primary Amine (R-NH2) Amine->SchiffBase ComplexO O-Bound Complex (Catalysis: Allylation) SchiffBase->ComplexO Coordination (Hard-Hard Interaction) ComplexS S-Bound Complex (Catalysis: Hydrogenation) SchiffBase->ComplexS Coordination (Soft-Soft Interaction) HardMetal Hard Lewis Acid (Ti, Si, Ln) HardMetal->ComplexO SoftMetal Soft Transition Metal (Pd, Pt, Rh) SoftMetal->ComplexS

Caption: Synthetic pathway transforming 2-(methylsulfinyl)benzaldehyde into hemilabile ligands, showing divergent coordination modes based on metal hardness.

Data Summary: Reaction Conditions & Yields

Reaction StepReagentsConditionsTypical YieldKey Observation
Ligand Synthesis Aldehyde + Aniline derivativeDCM, MgSO4, RT, 12h85–95%Disappearance of Aldehyde peak (CHO) in NMR
Pd Complexation Ligand +

Toluene, 60°C, 4h70–85%Color change (Yellow

Orange/Red)
Si Activation Ligand +

DCM, -78°CN/A (Catalytic)High Enantioselectivity (ee > 90%)

References

  • Scettri, A. et al. (2010). "Chiral 2-methylsulfinyl benzaldehyde: A valuable starting material for imino- and amino-sulfoxides."[1][2][3][4][5] Tetrahedron: Asymmetry.

  • Acocella, M. R. et al. (2013).[6] "Vinylogous Aldol Reaction Promoted by Sulfoxides as Lewis Bases."[4][5][6] Current Organic Chemistry.

  • Malkov, A. V. et al. (2006). "N-Oxides and Sulfoxides as Lewis Base Catalysts in Allylation." Angewandte Chemie International Edition.

  • BenchChem. (2025).[7] "2-(Methylsulfinyl)benzaldehyde Product Data and Applications." BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "2-(Methylthio)benzaldehyde and Derivatives: Reactivity Profile." MilliporeSigma Technical Documents.

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for 2-(Methylsulfinyl)benzaldehyde

This is a comprehensive Application Note and Protocol designed for researchers and process chemists dealing with the purification of 2-(Methylsulfinyl)benzaldehyde . Part 1: Executive Summary & Compound Analysis 2-(Methy...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol designed for researchers and process chemists dealing with the purification of 2-(Methylsulfinyl)benzaldehyde .

Part 1: Executive Summary & Compound Analysis

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) represents a unique purification challenge due to its bifunctional nature: it contains both an electrophilic aldehyde and a polar, thermally sensitive sulfoxide group.

The Purification Paradox
  • Polarity: The sulfoxide moiety (

    
    ) imparts significant polarity, making the compound soluble in most organic solvents (DCM, EtOAc, Alcohols), but poorly soluble in non-polar alkanes.
    
  • Thermal Instability: Unlike simple aldehydes, sulfoxides are prone to Pummerer rearrangements or elimination reactions at elevated temperatures (>80°C) or in the presence of acidic impurities.

  • Physical State: Depending on purity and enantiomeric composition (if chiral), this compound often exists as a low-melting solid or a viscous oil that is prone to "oiling out" rather than crystallizing.

Core Recommendation: Standard single-solvent recrystallization (e.g., boiling ethanol) is risky due to thermal degradation. The optimal strategy is a Two-Solvent Precipitation (Drowning Out) or a Low-Temperature Cooling Crystallization using a moderate-polarity solvent paired with a non-polar antisolvent.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the need to avoid thermal decomposition.

Solvent Screening Matrix
Solvent ClassSpecific SolventSolubility StatusSuitabilityNotes
Chlorinated Dichloromethane (DCM)Very HighPrimary Solvent Excellent for dissolving crude oil; low BP (40°C) prevents thermal degradation.
Esters Ethyl Acetate (EtOAc)HighPrimary Solvent Good alternative to DCM; safer, but requires slightly higher T to dissolve impurities.
Alcohols Ethanol / IPAModerate-HighVariable Can be used for single-solvent cooling crystallization, but risk of acetal formation if acid traces are present.
Alkanes Hexane / Heptane / PentaneVery LowAntisolvent Essential for inducing crystallization from DCM or EtOAc solutions.
Ethers Diethyl Ether / MTBEModerateWash Solvent Good for washing crystals to remove non-polar impurities (e.g., unreacted sulfide).
Recommended Solvent Systems
  • System A (Standard): Ethyl Acetate (Solvent) + n-Heptane (Antisolvent).

    • Mechanism:[1][2] Thermal gradient + Anti-solvent effect.

  • System B (Low-Temp/Labile): Dichloromethane (Solvent) + n-Pentane (Antisolvent).

    • Mechanism:[1][2] Evaporative concentration + Anti-solvent layering.

    • Use Case: If the compound is an oil or highly unstable.

Part 3: Detailed Experimental Protocols

Protocol A: Two-Solvent Recrystallization (EtOAc / Heptane)

Best for solid crude material with MP > 40°C.

Materials:

  • Crude 2-(Methylsulfinyl)benzaldehyde

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Antisolvent: n-Heptane

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in a flask.

    • Add EtOAc dropwise while heating gently to 50-60°C (Do NOT exceed 70°C).

    • Swirl continuously until the solid just dissolves. If a small amount of dark insoluble gum remains, decant the clear solution to a clean flask.

  • The Cloud Point:

    • Remove from heat but keep the solution warm (~45°C).

    • Slowly add n-Heptane dropwise down the side of the flask while stirring.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification:

    • Add 2-3 drops of EtOAc to clear the turbidity. The solution is now saturated.

  • Crystallization (Controlled Cooling):

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed. Slow cooling is critical to prevent oiling out.

    • Once at room temperature, move to a refrigerator (4°C) for 2 hours, then a freezer (-20°C) overnight.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash with a cold (0°C) mixture of 1:4 EtOAc:Heptane.

    • Dry under high vacuum at room temperature. Do not oven dry (risk of oxidation/decomposition).

Protocol B: Chemical Purification via Bisulfite Adduct

Use this if Recrystallization fails (e.g., persistent oil).

Since the target is an aldehyde, it can be purified chemically by forming a water-soluble bisulfite adduct, washing away impurities, and regenerating the aldehyde.

  • Adduct Formation: Dissolve crude oil in minimal ether. Add saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously for 10-15 mins. The aldehyde-bisulfite adduct will precipitate as a white solid.
    
  • Wash: Filter the solid.[2][3] Wash with ether (removes sulfone/sulfide impurities) and ethanol.

  • Regeneration: Suspend the solid in DCM. Add 10% Sodium Carbonate (

    
    ) or dilute NaOH solution and stir until the solid dissolves.
    
  • Extraction: Separate the organic layer (DCM), dry over

    
    , and evaporate to yield pure aldehyde.
    

Part 4: Visualization of Workflows

DOT Diagram: Solvent Selection & Purification Logic

RecrystallizationLogic Start Crude 2-(Methylsulfinyl)benzaldehyde CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid MP > 40°C Oil Persistent Oil / Gum CheckState->Oil MP < 25°C SolventScreen Solvent Screen: Dissolve in warm EtOAc (50°C) Solid->SolventScreen Bisulfite Bisulfite Adduct Method (Chemical Purification) Oil->Bisulfite Insoluble Insoluble Material? (Salts/Polymers) SolventScreen->Insoluble Filter Hot Filtration Insoluble->Filter Yes AddAnti Add Heptane to Cloud Point Insoluble->AddAnti No Filter->AddAnti Cool Slow Cool -> 4°C -> -20°C AddAnti->Cool Regenerate Regenerate with Base Extract into DCM Bisulfite->Regenerate Regenerate->Cool Evaporate & Cryst.

Caption: Decision tree for purifying 2-(Methylsulfinyl)benzaldehyde based on physical state and solubility.

Part 5: Troubleshooting & Critical Controls

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, droplets of oil form instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity is too far from the solute. Remedy:

  • Reheat to dissolve the oil.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to create nucleation sites.

  • Add Solvent: Add slightly more EtOAc to keep the oil in solution longer as T drops.

Over-Oxidation Impurity (Sulfone)

Symptom: High melting point solid that doesn't dissolve well. Detection: Check TLC (Sulfone is more polar than sulfide but often less polar than sulfoxide). Removal: The sulfone is often less soluble in cold EtOAc than the sulfoxide. Filter off the first crop of high-melting solids if they appear rapidly; the desired sulfoxide may be in the filtrate.

Thermal Decomposition

Warning: Sulfoxides decompose via the Pummerer rearrangement in the presence of acid and heat. Control: Ensure all glassware is acid-free. Do not heat the recrystallization mixture above 70°C.

References

  • BenchChem Technical Support. (2026). Solubility and Properties of 2-(Methylthio)benzaldehyde and Derivatives. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Organic Syntheses. (n.d.). Oxidation of Sulfides to Sulfoxides: General Procedures. Retrieved from

  • PubChem. (2025). 2-(Methylsulfinyl)benzaldehyde Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Methylsulfonyl)benzaldehyde. Retrieved from [4]

Sources

Technical Notes & Optimization

Troubleshooting

how to remove unreacted 2-(methylthio)benzaldehyde from reaction mixture

Executive Summary & Compound Profile Removing unreacted 2-(methylthio)benzaldehyde from a reaction mixture is a frequent challenge due to its high boiling point and lipophilicity.[1] Unlike simple volatile aldehydes, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Removing unreacted 2-(methylthio)benzaldehyde from a reaction mixture is a frequent challenge due to its high boiling point and lipophilicity.[1] Unlike simple volatile aldehydes, it cannot be easily removed via rotary evaporation.[1] Furthermore, the ortho-methylthio group introduces specific steric and electronic factors that can hinder standard scavenging reactions if protocols are not optimized.

This guide presents three tiered strategies for removal, ranked by scalability and cost-efficiency.

Compound Snapshot
PropertyValueImplication for Purification
Boiling Point 141–143 °C (13 mmHg)High. Vacuum distillation is difficult without co-distilling the product.[1]
Solubility Organic (DCM, EtOAc), Insoluble in WaterRequires phase-transfer or solubilizing agents for aqueous washes.
Reactivity Electrophilic Carbonyl + Nucleophilic SulfurRisk: The sulfide (-SMe) is oxidation-sensitive.[1] Avoid strong oxidants (e.g., KMnO₄).[1]
Sterics Ortho-substitutedCritical: Reaction rates with scavengers will be slower than para-isomers.[1]

Method A: The Bisulfite Wash (Standard Protocol)

Best For: Large-scale reactions (>1g); Products stable to mild aqueous base/acid.[1]

The most robust method utilizes the reversible formation of a water-soluble bisulfite adduct. While the ortho-methylthio group reduces the electrophilicity of the carbonyl, this method remains effective if vigorous agitation and polar co-solvents are used.

The Mechanism


Step-by-Step Protocol
  • Preparation: Dilute the reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate).

  • The Wash: Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 3–5 equivalents relative to the unreacted aldehyde).

  • The "Solubilizer" (Critical Step): Add a small volume of Methanol or Ethanol (approx. 5-10% v/v of the organic layer).

    • Expert Insight: The ortho-SMe group makes the aldehyde lipophilic. The alcohol acts as a phase-transfer facilitator, allowing the bisulfite ion to reach the aldehyde interface.

  • Agitation: Shake vigorously for at least 15–20 minutes .

    • Note: Standard 2-minute washes often fail for ortho-substituted aldehydes.[1]

  • Separation: Separate the layers. The unreacted aldehyde is now trapped in the aqueous layer as the bisulfite adduct.

  • Validation: Check the organic layer by TLC.[1][2] If aldehyde persists, repeat steps 2–4.

Troubleshooting Table
IssueCauseSolution
Aldehyde remains in organic layer Steric hindrance / Poor phase contactIncrease shaking time to 30 mins; increase MeOH content.
Precipitate forms at interface Bisulfite adduct is crashing outAdd more water to the aqueous layer to dissolve the salt.
Product loss Product is also an aldehyde or ketoneSTOP. Use Method B (Chromatography).[1]

Method B: Polymer-Supported Scavenging (High Purity)

Best For: High-value intermediates; Acid-sensitive products; Small scale (<500mg).[1]

When the product is sensitive to aqueous workups or the bisulfite method fails, polymer-supported reagents offer a "filtration-only" purification.

Recommended Scavenger: Sulfonyl Hydrazide Resin

These resins react with the aldehyde to form a stable hydrazone, which remains bound to the polymer bead.

Protocol
  • Calculation: Estimate the amount of unreacted aldehyde (via NMR or TLC). Use 3–5 equivalents of Sulfonyl Hydrazide resin relative to the impurity.

  • Solvent Selection: Dissolve crude mixture in DCM or DCE. (Avoid protic solvents like MeOH if possible, as they can swell resins unpredictably).[1]

  • Incubation: Add resin and stir gently (do not magnetic stir, as this grinds the beads) for 2–4 hours at room temperature.

    • Expert Insight: Add a catalytic amount of Acetic Acid (1 drop) to accelerate hydrazone formation.[1]

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any physically adsorbed product.[1]

  • Result: The filtrate contains the purified product; the aldehyde is trapped on the resin.

Method C: Girard's Reagent T (Derivatization)

Best For: Removing traces when the product has very similar polarity to the aldehyde.

Girard’s Reagent T (trimethylacetohydrazide ammonium chloride) converts lipophilic aldehydes into highly polar, water-soluble hydrazones.[1]

Protocol
  • Dissolve the crude mixture in Ethanol/Acetic Acid (90:10) .

  • Add Girard’s Reagent T (1.5 equivalents excess).[1]

  • Reflux for 30–60 minutes.

  • Cool and pour into water.

  • Extract with Ether or EtOAc .[1]

    • Outcome: The aldehyde-Girard adduct remains in the aqueous phase; the product extracts into the organic phase.[3]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification strategy.

PurificationLogic Start Crude Mixture with 2-(methylthio)benzaldehyde ScaleCheck Scale of Reaction? Start->ScaleCheck ProductStab Is Product Acid/Base Sensitive? ScaleCheck->ProductStab < 1g MethodA Method A: Bisulfite Wash (Low Cost, High Vol) ScaleCheck->MethodA > 1g MethodB Method B: Scavenger Resin (High Cost, Mild) ProductStab->MethodB Yes (Sensitive) MethodC Method C: Girard's Reagent (Specific Separation) ProductStab->MethodC No (Stable) End Purified Product MethodA->End Clean Organic Layer MethodB->End Filtrate MethodC->End Extraction

Figure 1: Decision matrix for selecting the optimal purification method based on reaction scale and product stability.

FAQ: Technical Troubleshooting

Q: Can I use KMnO₄ to oxidize the aldehyde to the acid and wash it out? A: No. The ortho-methylthio group (-SMe) is highly susceptible to oxidation. Potassium permanganate will oxidize the sulfide to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) before it fully oxidizes the aldehyde, creating new impurities that are even harder to separate.

Q: My bisulfite wash formed a thick emulsion. How do I break it? A: This is common with sulfur-containing aromatics.[1]

  • Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the mixture through a pad of Celite if solid particulates are stabilizing the emulsion.[1]

  • Wait.[1] Gravity separation may take longer than usual due to the density of the chlorinated solvents often used.

Q: Can I distill 2-(methylthio)benzaldehyde off? A: Only if your product has a significantly higher boiling point (>200 °C) or is a solid.[1] The aldehyde boils at ~143 °C (13 mmHg).[1][4] High-vacuum Kugelrohr distillation is possible but risks co-distillation.[1]

References

  • BenchChem Technical Support. (2026). Column Chromatography Protocol for 2-(Methylthio)benzaldehyde Purification. Retrieved from 4

  • National Institutes of Health (NIH). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from 5

  • Sigma-Aldrich. (2025).[1] 2-(Methylthio)benzaldehyde Product Analysis and Properties. Retrieved from 1[1]

  • TargetMol. (2025). Girard's Reagent T: Protocol for Aldehyde Derivatization. Retrieved from 6

  • Biotage / Sopachem. (2025).[1] Solid-Supported Reagents and Scavengers for Solution Phase Synthesis. Retrieved from 7

Sources

Optimization

Technical Support Center: Purification of 2-(Methylsulfinyl)benzaldehyde

Welcome to the Technical Support Center for the isolation and purification of 2-(Methylsulfinyl)benzaldehyde. This chiral sulfoxide is a critical building block and Lewis base activator in asymmetric synthesis [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(Methylsulfinyl)benzaldehyde. This chiral sulfoxide is a critical building block and Lewis base activator in asymmetric synthesis [1]. Due to the presence of both a highly polar sulfoxide moiety and a reactive aldehyde group, its purification presents unique chromatographic challenges.

This guide provides field-proven methodologies, quantitative TLC data, and a troubleshooting FAQ designed for researchers and drug development professionals.

Chromatographic Workflow

G Start Crude Mixture (Sulfide, Sulfoxide, Sulfone) TLC TLC Optimization (DCM:MeOH 98:2) Start->TLC Load Dry Loading onto Silica Gel TLC->Load Elute Gradient Elution (Hexanes/EtOAc to DCM/MeOH) Load->Elute Fractions Fraction Collection & UV/KMnO4 Analysis Elute->Fractions Check Purity Check (Self-Validation) Fractions->Check Pure Pure 2-(Methylsulfinyl) benzaldehyde Check->Pure >98% Pure Repurify Re-column or Triturate Check->Repurify Mixed Repurify->TLC

Workflow for the purification of 2-(Methylsulfinyl)benzaldehyde via column chromatography.

Quantitative TLC Data

Understanding the relative polarities of the reaction components is essential. The oxidation of 2-(methylsulfanyl)benzaldehyde often yields a mixture of the starting sulfide, the desired sulfoxide, and an over-oxidized sulfone.

CompoundFunctional GroupApprox. Rf (DCM:MeOH 95:5)Approx. Rf (Hex:EtOAc 1:1)Elution Order
2-(Methylsulfanyl)benzaldehydeSulfide0.900.751 (Fastest)
2-(Methylsulfonyl)benzaldehydeSulfone0.700.452
2-(Methylsulfinyl)benzaldehyde Sulfoxide 0.45 0.15 3 (Target)
2-(Methylsulfinyl)benzoic acidCarboxylic Acid0.10 (streaks)0.004 (Slowest)

Step-by-Step Methodology

Phase 1: Preparation & Loading
  • Reaction Quenching : Ensure all oxidizing agents (e.g., mCPBA, H₂O₂) are fully quenched (e.g., with saturated Na₂S₂O₃) before concentration.

    • Causality: Residual oxidants will concentrate during solvent removal and continue to convert the sulfoxide to the sulfone on the silica column.

  • Dry Loading : Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add neutral silica gel (approx. 1:3 sample-to-silica weight ratio) and evaporate to a free-flowing powder.

    • Causality: Sulfoxides are highly polar and exhibit poor solubility in non-polar starting eluents (like Hexanes). Liquid loading under these conditions causes the sample to precipitate at the top of the column, leading to broad, tailing bands. Dry loading forces an even distribution of the sample, ensuring a narrow initial band for high-resolution separation [2].

Phase 2: Elution
  • Column Packing : Slurry pack the column using neutral silica gel in 100% DCM.

    • Causality: Standard acidic silica can promote the degradation or auto-oxidation of the sensitive benzaldehyde moiety.

  • Gradient Elution : Begin with DCM (100%) to elute the non-polar unreacted sulfide and the sulfone. Gradually introduce Methanol (MeOH) using a shallow gradient (e.g., DCM:MeOH 100:1 to 95:5) [3].

Phase 3: Self-Validating Purity Check

Before pooling your fractions, it is critical to prove that the compound is stable in the chosen solvent system and has not degraded on the silica. 5. 2D-TLC Analysis :

  • Spot the pooled fraction in the bottom-left corner of a square TLC plate.

  • Elute in the primary solvent system (e.g., DCM:MeOH 95:5).

  • Dry the plate completely, rotate it 90 degrees, and elute again in the same solvent.

  • Validation : If the compound is stable, all spots will lie perfectly on a diagonal axis. Any spots appearing off the diagonal indicate on-column degradation (e.g., oxidation of the aldehyde to a carboxylic acid), invalidating the purity of that fraction pool.

Troubleshooting & FAQs

Q: Why is my 2-(Methylsulfinyl)benzaldehyde streaking down the entire column? A: The highly polarized S=O bond acts as a strong hydrogen-bond acceptor, interacting intensely with the free silanols on the silica gel. Causality: This strong dipole-dipole interaction causes non-ideal partitioning and severe tailing. Solution: Switch to a more polar, protic-modifier solvent system (e.g., DCM/MeOH) rather than forcing it off with EtOAc. The MeOH competitively hydrogen-bonds with the silica silanols, freeing the sulfoxide.

Q: I see a spot co-eluting just above my product. What is it and how do I separate it? A: This is typically the over-oxidized sulfone byproduct, 2-(methylsulfonyl)benzaldehyde. Causality: It is counterintuitive, but sulfones are generally less polar than sulfoxides. Sulfones lack the lone electron pair present on sulfoxides, making them less capable of strong hydrogen bonding. Thus, they elute earlier. Solution: Use a much shallower gradient during the transition from 100% DCM to DCM/MeOH. Do not exceed 1% MeOH until the sulfone has completely eluted.

Q: My purified sulfoxide has a lower yield than expected, and I see a baseline spot on my TLC. What happened? A: The aldehyde group likely oxidized to a carboxylic acid (2-(methylsulfinyl)benzoic acid) on the column. Causality: Silica gel can act as a mild acid catalyst, and trapped oxygen within the porous silica matrix can facilitate the auto-oxidation of the aldehyde during prolonged runs. Solution: Flush the column with inert gas (Nitrogen or Argon) before use, strictly use neutral silica, and increase the flow rate to minimize the time the compound spends on the column.

References

  • Influence of a remote sulfinyl group on l-proline-catalyzed direct asymmetric aldol addition of acetone.Tetrahedron, 2016.
  • Biocatalytic Enantioselective Preparation of Chiral Sulfoxides.Charles University.
  • Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors.MDPI, 2025.
Troubleshooting

Technical Support Center: 2-(Methylsulfinyl)benzaldehyde Stability &amp; Handling

Executive Summary & Chemical Profile Compound: 2-(Methylsulfinyl)benzaldehyde CAS: 62351-49-9 Molecular Formula: C₈H₈O₂S[1] This guide addresses the "dual-threat" instability profile of 2-(Methylsulfinyl)benzaldehyde. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: 2-(Methylsulfinyl)benzaldehyde CAS: 62351-49-9 Molecular Formula: C₈H₈O₂S[1]

This guide addresses the "dual-threat" instability profile of 2-(Methylsulfinyl)benzaldehyde. As a bifunctional molecule containing both a formyl group (-CHO) and an ortho-sulfinyl group (-S(O)Me) , it exhibits distinct degradation pathways that are often misdiagnosed as simple impurities.

Critical Stability Factors:

  • Autoxidation (Air): The aldehyde functionality is highly susceptible to radical-mediated oxidation to carboxylic acid.

  • Pummerer-Type Rearrangement (Acid/Thermal): The sulfoxide moiety is sensitive to electrophilic activation, leading to reduction or rearrangement.

  • Nucleophilic Addition (Solvent): The ortho-positioning creates steric and electronic environments that influence acetal formation rates in alcoholic solvents.

Solid-State Stability: Air & Storage

The Mechanism: Autoxidation

In the solid state, the primary failure mode is the conversion of the aldehyde to 2-(methylsulfinyl)benzoic acid . This is a radical chain reaction accelerated by light and trace metals.

Symptom: White/pale yellow crystalline solid turns sticky, deep yellow, or develops an acidic smell.

Protocol: Storage & Handling
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen Displaces O₂, preventing the initiation of the radical autoxidation loop [1].
Temperature 2–8°C Slows kinetic rate of degradation. Note: Do not freeze thaw repeatedly.
Container Amber Glass Blocks UV light which catalyzes radical formation (homolytic cleavage).
Desiccant Required Moisture can hydrate the aldehyde or facilitate acid-catalyzed degradation.
Visualization: Degradation Pathways

The following diagram maps the critical degradation routes you must prevent.

DegradationMap cluster_legend Pathway Severity Start 2-(Methylsulfinyl) benzaldehyde Oxidation 2-(Methylsulfinyl) benzoic acid Start->Oxidation Air (O₂) Radical Initiator Acetal Hemiacetal / Acetal (Solvent Adduct) Start->Acetal ROH (MeOH/EtOH) H+ Catalyst Pummerer α-Acyloxy Sulfide (Pummerer Product) Start->Pummerer Acid Anhydride or Lewis Acid + Heat key1 High Risk (Air/Acid)

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical changes; Yellow indicates reversible equilibrium (solvent-dependent).

Solution Stability: Solvent Compatibility

When dissolving 2-(Methylsulfinyl)benzaldehyde for analysis (NMR/HPLC) or reaction, solvent choice is the most common source of "phantom" impurities.

Solvent Selection Matrix
SolventCompatibilityRisk LevelTechnical Notes
DMSO-d6 High LowExcellent solubility. Minimal reactivity. Caution: DMSO is hygroscopic; wet DMSO can hydrate the aldehyde.
CDCl₃ Medium High CRITICAL: Chloroform often contains trace HCl. Acid traces catalyze both acetal formation and Pummerer rearrangements [2]. Always use neutralizing silver foil or basic alumina filtered CDCl₃.
Methanol/Ethanol Low High Rapidly forms hemiacetals/acetals. NMR will show complex splitting patterns and loss of the aldehyde proton signal (~10 ppm).
Acetonitrile High LowInert and non-nucleophilic. Recommended for HPLC.
THF Medium MediumSusceptible to peroxide formation (oxidizer). Use fresh, inhibited THF.

Troubleshooting & FAQs

Scenario A: "My NMR spectrum shows the aldehyde peak is gone, but I see new peaks around 5-6 ppm."

Diagnosis: Acetal Formation. You likely dissolved the sample in a protic solvent (Methanol/Ethanol) or acidic Chloroform.

  • The Fix: Evaporate the solvent immediately. The reaction is reversible. Re-dissolve in anhydrous DMSO-d6 or Acetonitrile-d3.

  • Prevention: Avoid alcohols for storage or monitoring.

Scenario B: "The sample has turned into a sticky oil after leaving it on the bench."

Diagnosis: Autoxidation to Benzoic Acid. The aldehyde has oxidized to 2-(methylsulfinyl)benzoic acid, which often has a lower melting point or forms a eutectic mixture with the starting material.

  • Verification: Check IR for a broad -OH stretch (2500-3000 cm⁻¹) and a shift in carbonyl stretch.

  • The Fix: Purify via recrystallization (if solid) or column chromatography. Acid impurities can catalyze further decomposition.

Scenario C: "Can I use acid catalysis for my reaction?"

Diagnosis: Pummerer Rearrangement Risk. Warning: Sulfoxides are sensitive to electrophiles (acids, anhydrides). Treating 2-(methylsulfinyl)benzaldehyde with strong acid or acylating agents (like Ac₂O) will trigger the Pummerer rearrangement, reducing the sulfoxide and functionalizing the alpha-carbon [3].

  • The Fix: Use mild Lewis acids if necessary, or protect the sulfoxide if harsh acidic conditions are required.

Standard Operating Procedure (Workflow)

Follow this decision tree for handling the compound to ensure data integrity.

HandlingWorkflow Receive Receive Shipment (Check Temp Log) Open Open Vial Receive->Open Atmosphere Is Argon/N₂ Available? Open->Atmosphere Flush Flush Headspace with Inert Gas Atmosphere->Flush Yes Limit Limit Exposure (< 5 mins) Atmosphere->Limit No Solvent Select Solvent Flush->Solvent Limit->Solvent Protic Protic (MeOH/EtOH)? Solvent->Protic Acidic Acidic (CDCl₃)? Protic->Acidic No Warn1 STOP: Acetal Risk Protic->Warn1 Yes Safe Proceed with Experiment Acidic->Safe No (DMSO/MeCN) Warn2 STOP: Neutralize Solvent Acidic->Warn2 Yes

Figure 2: Handling decision tree to minimize degradation during experimental setup.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylsulfinyl)benzaldehyde. Retrieved from

  • Sigma-Aldrich. (2025).[2][3][4] Product Specification & Handling: Benzaldehyde Derivatives. Retrieved from

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.[5] Retrieved from

Sources

Optimization

storage conditions to prevent decomposition of 2-(Methylsulfinyl)benzaldehyde

To: Research & Development Team From: Technical Support Center – Specialty Organics Division Subject: Storage & Handling Protocol for 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) Executive Summary: Storage Specificati...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center – Specialty Organics Division Subject: Storage & Handling Protocol for 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9)

Executive Summary: Storage Specifications

2-(Methylsulfinyl)benzaldehyde is a sensitive bifunctional intermediate containing both a reactive aldehyde and a sulfoxide moiety. Its stability is compromised by three primary factors: oxidative sensitivity (aldehyde to acid; sulfoxide to sulfone), hygroscopicity (sulfoxide hydration), and thermal disproportionation .

Strict adherence to the following conditions is required to maintain >98% purity:

ParameterSpecificationCritical Reason
Temperature 2°C to 8°C (Refrigerated)Retards thermal disproportionation and autoxidation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to 2-(methylsulfinyl)benzoic acid.
Humidity Desiccated (<10% RH) The sulfoxide group is hygroscopic; water accelerates decomposition.
Container Amber Glass Protects against photo-induced radical degradation.
Seal Parafilm/Teflon Tape Ensures gas-tight integrity to maintain inert atmosphere.

Technical Deep Dive: Decomposition Pathways

Understanding why these conditions are necessary allows for better troubleshooting. This compound sits at a delicate oxidation state.

Mechanism of Instability
  • Oxidation (Aldehyde): The aldehyde hydrogen is susceptible to radical abstraction by atmospheric oxygen, leading to the formation of 2-(methylsulfinyl)benzoic acid . This is an autocatalytic process; the acid formed can catalyze further decomposition.

  • Oxidation (Sulfoxide): The sulfoxide sulfur (

    
    ) can be further oxidized to the sulfone (
    
    
    
    ), 2-(methylsulfonyl)benzaldehyde , particularly in the presence of peroxides or strong oxidants.
  • Disproportionation: Upon heating or acidic catalysis, sulfoxides can disproportionate into sulfides and sulfones.

  • Pummerer-Type Rearrangement: While less likely in neutral storage, the presence of trace acid (from aldehyde oxidation) and moisture can trigger rearrangement of the sulfoxide, leading to complex degradation products.

Figure 1: Primary decomposition pathways. The red path (autoxidation to acid) is the most common storage failure mode.

Troubleshooting & FAQs

Q1: The material has turned from an off-white solid to a sticky yellow gum. Is it usable?

  • Diagnosis: This indicates hygroscopic failure . The sulfoxide moiety has absorbed atmospheric moisture, lowering the melting point and potentially initiating hydrolysis or acid-catalyzed degradation.

  • Action: Check purity via TLC or crude NMR. If purity is >90%, dry under high vacuum over

    
     for 24 hours. If <90%, recrystallization is required (see Section 4).
    

Q2: I see a white precipitate that does not dissolve in the usual solvents.

  • Diagnosis: This is likely 2-(methylsulfinyl)benzoic acid , formed via oxidation of the aldehyde. Carboxylic acids often have significantly different solubility profiles and higher melting points than their aldehyde precursors.

  • Action: Filter the solution. The solid is the impurity. The filtrate contains your aldehyde. Re-purify the filtrate.

Q3: Can I store this compound in solution (e.g., DMSO or Chloroform)?

  • Answer: No.

    • Chloroform/DCM: Often contain trace acid stabilizers or form HCl over time, which catalyzes Pummerer rearrangements or disproportionation.

    • DMSO: While soluble, storing in solution increases the surface area for oxidation and potential side reactions.

    • Protocol: Always store as a dry solid. If solution storage is unavoidable for short periods (<24h), use anhydrous benzene or toluene under Argon at -20°C.

Q4: The melting point is lower than the literature value (Literature: Solid, exact MP varies by polymorph).

  • Diagnosis: Impurities (sulfide or sulfone) or solvent inclusion. Sulfoxides are notorious for trapping solvent molecules in their crystal lattice.

  • Action: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours to remove solvent. If MP remains low, check for the sulfide impurity (which is often a liquid or low-melting solid).

Experimental Protocols

Protocol A: Rapid Purity Assessment (TLC)

Use this method to quickly verify integrity before starting a reaction.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Ethyl Acetate : Hexanes (2:1). Note: Sulfoxides are polar; adjust polarity if necessary.

  • Visualization:

    • UV (254 nm): All aromatic species will show.

    • KMnO4 Stain: Aldehydes oxidize rapidly (turn yellow/brown); Sulfones are stable; Sulfides/Sulfoxides may show different rates.

    • 2,4-DNP Stain: Specific for Aldehydes (Orange/Red spot).

  • Interpretation:

    • Target: Mid-polarity spot.

    • Impurity (Acid): Baseline spot (stays at origin) or streaking.

    • Impurity (Sulfone): Likely higher

      
       (less polar than sulfoxide).
      
    • Impurity (Sulfide): Higher

      
       (significantly less polar).
      
Protocol B: Recrystallization (Purification)

Use this if the compound has degraded.

  • Solvent Selection: Test solubility in Ethyl Acetate (EtOAc) and Hexanes .

    • Ideal: Soluble in hot EtOAc, insoluble in cold Hexanes.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil excessively to avoid thermal decomposition.

    • (Optional) If insoluble white solid (acid) remains, filter it out while hot.

    • Slowly add warm Hexanes dropwise until the solution becomes slightly cloudy.

    • Add one drop of EtOAc to clear the cloudiness.

    • Allow to cool slowly to room temperature, then place in the fridge (4°C) for 2-4 hours.

    • Filter the crystals and wash with cold Hexanes.

    • Dry thoroughly under high vacuum to remove trapped solvent.

Storage Decision Workflow

Figure 2: Decision tree for incoming or stored material assessment.

References

  • PubChem . (n.d.).[1][2] 2-(Methylsulfinyl)benzaldehyde (Compound Summary). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495. (Contextual grounding for sulfoxide stability and synthesis).

Sources

Troubleshooting

Advanced Troubleshooting Center: Condensation Reactions of Ortho-Substituted Benzaldehydes

Welcome to the Application Scientist Support Center. Ortho-substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, salicylaldehyde, 2,4,6-trimethoxybenzaldehyde) are highly valuable building blocks in drug development and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Ortho-substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, salicylaldehyde, 2,4,6-trimethoxybenzaldehyde) are highly valuable building blocks in drug development and synthetic chemistry. However, their condensation reactions (such as Aldol, Knoevenagel, and Claisen-Schmidt) are notoriously plagued by steric hindrance, electronic deactivation, and proximity-driven side reactions.

This guide provides causal explanations, validated protocols, and data-driven troubleshooting to help you minimize side reactions and maximize synthetic yields.

Section 1: Mechanistic Insights & Common Side Reactions (FAQ)

Q1: Why am I seeing a mixture of benzyl alcohol and benzoic acid derivatives instead of my desired Aldol product? A1: You are observing the Cannizzaro reaction . Because benzaldehydes lack alpha-hydrogens (they are non-enolizable), exposure to strong bases (like NaOH or KOH) induces a redox disproportionation reaction[1]. A hydroxide ion attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate that transfers a hydride to a second aldehyde molecule, yielding one molecule of primary alcohol and one of carboxylic acid[2].

  • Causality & Fix: The strong base acts as a nucleophile rather than just a deprotonating agent for your active methylene. To prevent this, switch to a weaker, non-nucleophilic base (e.g., piperidine, PS-DABCO) or utilize an acid-catalyzed condensation pathway[3].

Q2: My Knoevenagel condensation with salicylaldehyde (ortho-hydroxybenzaldehyde) yielded a product missing the expected ester/active methylene signals in the


H NMR. What happened? 
A2:  Proximity effects have led to an intramolecular cyclization . When an ortho-substituent contains a nucleophilic heteroatom (like -OH or -NH

), the initial condensation product (e.g., a benzylidene derivative) undergoes rapid intramolecular ring closure. For example, reacting salicylaldehyde with an active methylene often results in the loss of ethanol/water to form a coumarin or a 4-hydroxyquinoline derivative[4][5].
  • Causality & Fix: The spatial proximity of the nucleophilic ortho-group to the newly formed electrophilic alkene drives an irreversible cyclization. If the acyclic alkene is your desired target, you must mask the ortho-hydroxy group using a bulky protecting group (e.g., TBS or benzyl ether) prior to the condensation step.

Q3: I am using 2,4,6-trimethoxybenzaldehyde and the reaction simply won't proceed. Is the catalyst dead? A3: The issue is severe steric hindrance and electronic deactivation . The two ortho-methoxy groups physically block the approach of the enolate nucleophile. Furthermore, the strong electron-donating resonance of the three methoxy groups significantly decreases the electrophilicity of the carbonyl carbon[6].

  • Causality & Fix: You need highly reactive methylene compounds (like malononitrile) and potentially microwave irradiation or a Lewis acid co-catalyst to overcome the high activation energy barrier[6].

Section 2: Quantitative Comparison of Reaction Conditions

To illustrate the impact of catalyst and solvent selection on ortho-substituted benzaldehydes, the following table summarizes the optimization of a standard condensation reaction (Benzaldehyde derivative + active methylene).

Aldehyde SubstituentCatalyst / ConditionMajor ProductYield (%)Primary Side Reaction / Issue
2-Chlorobenzaldehyde NaOH (aq), 25°CCrossed-Aldol45%Cannizzaro disproportionation (~30%)
2-Chlorobenzaldehyde Piperidine, EtOH, RefluxKnoevenagel Alkene82%Trace self-condensation of active methylene
2-Hydroxybenzaldehyde Piperidine, EtOH, RefluxCoumarin/Lactone>90%Intramolecular ring closure (Quantitative)
2,4,6-Trimethoxy PS-DABCO, H

O, Reflux
Knoevenagel Alkene65%Unreacted starting material (Steric block)
2-Nitrobenzaldehyde In(OTf)

, Solvent-free
Knoevenagel Alkene88%None (Lewis acid avoids basic side reactions)

Section 3: Self-Validating Experimental Protocols

Protocol 1: Minimized-Side-Reaction Knoevenagel Condensation using PS-DABCO
  • Why this works: Polymer-supported DABCO (PS-DABCO) provides a basic environment sufficient for enolate formation but is sterically hindered and heterogenous, preventing direct nucleophilic attack on the aldehyde (halting the Cannizzaro pathway)[3].

  • Setup: In a 25 mL round-bottom flask, add the ortho-substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., rhodanine or malononitrile, 1.0 mmol) in 5 mL of deionized water[3].

  • Catalyst Addition: Add PS-DABCO (10 mol%). The use of water leverages the hydrophobic effect, pushing the organic reactants into the catalyst pores.

  • Reaction: Stir at reflux for 2-24 hours. Monitor via TLC (Hexane/EtOAc 7:3).

    • Validation Check: The absence of a highly polar baseline spot (carboxylic acid) confirms the successful suppression of the Cannizzaro reaction.

  • Workup: Filter the hot mixture to recover the reusable PS-DABCO catalyst. Cool the aqueous filtrate to induce crystallization of the target olefin. Filter and wash with cold water.

Protocol 2: Protection-Condensation Sequence for Ortho-Hydroxybenzaldehydes
  • Why this works: Temporarily masking the nucleophilic -OH prevents the spontaneous lactonization/cyclization observed in standard protocols[4][5].

  • Protection: Dissolve salicylaldehyde (10 mmol) and imidazole (25 mmol) in anhydrous DMF (15 mL) at 0°C. Add TBS-Cl (12 mmol) dropwise. Stir for 4 hours. Extract with Et

    
    O, wash with brine, and concentrate.
    
  • Condensation: React the TBS-protected aldehyde (1.0 mmol) with the active methylene (1.1 mmol) using Piperidine (20 mol%) in absolute EtOH (10 mL) at reflux for 4 hours.

  • Validation Check:

    
    H NMR of the crude product must show the intact TBS methyl singlets near 0.1 ppm and the vinylic proton (~7.5-8.0 ppm), confirming the acyclic structure.
    
  • Deprotection: Treat with TBAF (1.1 equiv) in THF at 0°C for 30 minutes to reveal the ortho-hydroxy substituted condensation product.

Section 4: Visualizing the Reaction Logic

Mechanistic_Pathways SM Ortho-Substituted Benzaldehyde Cond1 Strong Base (e.g., NaOH) Non-enolizable Conditions SM->Cond1 Cond2 Weak Base / Lewis Acid Active Methylene Present SM->Cond2 Cond3 Nucleophilic Ortho-Group (e.g., -OH, -NH2) SM->Cond3 Side1 Cannizzaro Reaction (Alcohol + Carboxylic Acid) Cond1->Side1 Hydride Transfer (Disproportionation) Target Target Aldol / Knoevenagel Condensation Product Cond2->Target Enolate Addition & Dehydration Side2 Intramolecular Cyclization (e.g., Coumarin Formation) Cond3->Side2 Proximity-Driven Ring Closure

Mechanistic divergence of ortho-substituted benzaldehydes based on reaction conditions.

Troubleshooting_Workflow Start Issue: Low Yield or Complex Mixture in Condensation Reaction Q1 Are benzyl alcohol / benzoic acid byproducts detected? Start->Q1 Fix1 Action: Switch to non-nucleophilic base (e.g., PS-DABCO) Q1->Fix1 Yes (Cannizzaro) Q2 Is the starting aldehyde largely unreacted? Q1->Q2 No Fix2 Action: Overcome steric hindrance with Lewis acid or microwave Q2->Fix2 Yes (Steric Block) Q3 Is the product mass missing expected functional groups? Q2->Q3 No Fix3 Action: Protect ortho-heteroatoms to prevent cyclization Q3->Fix3 Yes (Cyclization)

Decision tree for troubleshooting condensation side reactions of ortho-substituted benzaldehydes.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH.[Link]

  • Full Paper - Journal of Applicable Chemistry.[Link]

  • Syntheses and transformations of nitrogen-containing naphthol analogues.[Link]

  • Cannizzaro reaction - Wikipedia. [Link]

  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs - Allen.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparison Guide: 2-(Methylsulfinyl)benzaldehyde in CDCl₃

This guide provides a technical analysis of the 1H NMR chemical shifts for 2-(Methylsulfinyl)benzaldehyde in deuterated chloroform (CDCl₃). It is structured to assist researchers in structural validation and reaction mon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR chemical shifts for 2-(Methylsulfinyl)benzaldehyde in deuterated chloroform (CDCl₃). It is structured to assist researchers in structural validation and reaction monitoring, specifically focusing on differentiating the target sulfoxide from its sulfide precursor and sulfone over-oxidation byproduct.

Executive Summary & Application Context

2-(Methylsulfinyl)benzaldehyde is a valuable chiral auxiliary and synthetic intermediate, often employed in asymmetric catalysis (e.g., vinylogous aldol reactions) and medicinal chemistry. Its synthesis typically involves the controlled oxidation of 2-(methylthio)benzaldehyde.

The Analytical Challenge: The primary challenge in synthesizing this molecule is controlling the oxidation state.

  • Under-oxidation leaves the starting material (Sulfide).

  • Over-oxidation produces the sulfone (Sulfone).

This guide establishes the "Methyl Shift Migration" as the primary metric for determining purity, providing a robust, self-validating NMR protocol.

Experimental Protocol (Standardized)

To ensure reproducibility of the chemical shifts reported below, follow this preparation protocol:

  • Solvent: Chloroform-d (CDCl₃), 99.8% D.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Processing: Exponential multiplication (LB = 0.3 Hz) is recommended to resolve aromatic multiplets.

1H NMR Data & Comparison

The following table summarizes the diagnostic signals. The Methyl (S-Me) and Aldehyde (-CHO) protons are the definitive indicators of oxidation state.

Table 1: Chemical Shift Comparison (δ, ppm in CDCl₃)[1][2]
CompoundOxidation StateMethyl (-S-CH₃)Aldehyde (-CHO)Aromatic Region
2-(Methylthio)benzaldehyde Sulfide (-2)2.45 - 2.55 (s) ~10.2 - 10.3 (s)7.3 - 7.8 (m)
2-(Methylsulfinyl)benzaldehyde Sulfoxide (-1) 2.80 (s) 9.97 - 10.05 (s) 7.6 - 8.1 (m)
2-(Methylsulfonyl)benzaldehyde Sulfone (0)3.10 - 3.20 (s) ~10.4 - 10.5 (s)7.7 - 8.2 (m)

Note on Chirality: The sulfur atom in the Sulfoxide is a stereogenic center. While the methyl group itself appears as a singlet (due to free rotation), it induces chirality in the molecule. In chiral environments (e.g., addition of chiral shift reagents), this singlet may split.

Detailed Assignment for 2-(Methylsulfinyl)benzaldehyde[3][4][5]
  • δ 9.97 (s, 1H, -CHO): The aldehyde proton is slightly shielded compared to the sulfide and sulfone analogs. This is likely due to the specific anisotropy of the sulfinyl group (S=O) in the ortho position, which can adopt a conformation that places the aldehyde proton in a shielding cone.

  • δ 2.80 (s, 3H, -S(O)CH₃): This is the diagnostic peak . It appears in a "clean" window of the spectrum, distinct from the sulfide (~2.5) and sulfone (~3.1).

  • δ 7.60 – 8.10 (m, 4H, Ar-H): The aromatic protons are deshielded relative to the sulfide due to the electron-withdrawing nature of the sulfinyl group. The most downfield proton is typically the one ortho to the electron-withdrawing sulfinyl group or the aldehyde.

Mechanistic Analysis & Reaction Monitoring

The shift in the methyl signal follows a predictable trend based on the electronegativity and oxidation state of the sulfur atom.

  • Sulfide (S-Me): Sulfur is electron-rich. The methyl protons are shielded (δ ~2.5).

  • Sulfoxide (S(=O)-Me): Oxygen is electronegative, pulling density from Sulfur, which in turn deshields the methyl protons (δ ~2.8).

  • Sulfone (O=S(=O)-Me): Two oxygens exert a strong inductive effect, significantly deshielding the methyl protons (δ ~3.1).

Visualization: The "Methyl Migration" Pathway

The following diagram illustrates the oxidation pathway and the corresponding shift in the diagnostic NMR signals.

OxidationPathway cluster_legend NMR Diagnostic Key Sulfide Starting Material (Sulfide) Me: ~2.5 ppm Sulfoxide TARGET PRODUCT (Sulfoxide) Me: ~2.8 ppm Sulfide->Sulfoxide Oxidation (+O) (e.g., H2O2, mCPBA) Sulfone Over-Oxidation (Sulfone) Me: ~3.1 ppm Sulfoxide->Sulfone Over-Oxidation (+O) key1 Monitor the Methyl Singlet movement from 2.5 -> 2.8 -> 3.1 ppm

Figure 1: Reaction monitoring workflow. The "Methyl Migration" from 2.5 to 3.1 ppm serves as a traffic-light system for reaction progress.

Troubleshooting & Impurities

  • Rotational Isomers: Ortho-substituted benzaldehydes can exhibit rotational isomerism (rotamers) due to restricted rotation of the aldehyde group. While typically fast on the NMR timescale at room temperature, broadening of the -CHO or ortho-proton signals may occur at lower temperatures.

  • Water Content: Sulfoxides are hygroscopic. A broad peak around 1.6 ppm (in CDCl₃) indicates water. High water content can cause slight shifting of the S=O signal due to hydrogen bonding.

  • Solvent Effects: Do not compare CDCl₃ shifts directly with DMSO-d₆ shifts. In DMSO-d₆, the methyl peak for this compound often shifts to ~2.7-2.8 ppm, but the aromatic region changes significantly due to π-stacking interactions.

References

  • Acocella, M. R., et al. (2013).[1] Vinylogous Aldol Reaction of a Silyloxydiene Promoted by Sulfoxides, as Lewis Bases. Current Organic Chemistry. (Describes the use of chiral 2-methylsulfinylbenzaldehyde and its characterization).

  • Sigma-Aldrich. 2-(Methylthio)benzaldehyde Product Information. (Provides baseline data for the sulfide precursor).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 286443, 2-(Methylthio)benzaldehyde.

  • Google Patents. WO2004004657A2 - HIV integrase inhibitors. (Contains experimental NMR data for 4-fluoro-2-methylsulfinylbenzaldehyde, used here for structural correlation).

Sources

Comparative

FTIR spectrum carbonyl stretch of 2-(Methylsulfinyl)benzaldehyde

Publish Comparison Guide: FTIR Spectral Analysis of 2-(Methylsulfinyl)benzaldehyde Part 1: Executive Summary & Strategic Context Subject: 2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) Functional Focus: Carbonyl (C=O)...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Spectral Analysis of 2-(Methylsulfinyl)benzaldehyde

Part 1: Executive Summary & Strategic Context

Subject: 2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) Functional Focus: Carbonyl (C=O) Stretching Frequency & Ortho-Substituent Effects Intended Audience: Medicinal Chemists, Process Analytical Scientists, and QC Specialists.[1]

The Analytical Challenge: In drug discovery, 2-(Methylsulfinyl)benzaldehyde is a critical intermediate, often serving as a precursor for chiral sulfoxides or heterocycles. Its analysis is complicated by the "Ortho Effect," where the bulky, polar sulfinyl group at the 2-position perturbs the standard benzaldehyde carbonyl signal. This guide provides a definitive technical comparison between this molecule and its sulfide and sulfone analogs, establishing a robust framework for identification and purity assessment.

Part 2: Spectral Characterization & Comparative Analysis

The Carbonyl Stretch ( ): Mechanism of Shift

In unsubstituted benzaldehyde, the carbonyl stretch appears at 1700–1704 cm⁻¹ . The position of this peak in 2-(Methylsulfinyl)benzaldehyde is governed by two competing mechanistic forces:

  • Electronic Induction (EWG Effect): The sulfinyl group (-S(=O)CH₃) is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the ring and the carbonyl carbon, destabilizing the single-bond character of the C=O resonance form. This strengthens the C=O bond, shifting the frequency higher .

  • Steric Deconjugation (The Ortho Twist): The bulky ortho-sulfinyl group forces the carbonyl moiety out of the aromatic plane. This twisting breaks the

    
    -conjugation between the benzene ring and the carbonyl. Since conjugation normally lowers the frequency (by increasing single-bond character), the loss of conjugation shifts the frequency higher  (closer to aliphatic aldehydes, ~1725 cm⁻¹).
    
Comparative Data Table: Sulfyl-Benzaldehyde Analogs

The following table contrasts the target molecule with its metabolic/synthetic analogs. This data is critical for monitoring oxidation reactions (Sulfide


 Sulfoxide 

Sulfone).[1]
CompoundStructureSubstituent EffectExpected

(cm⁻¹)
Diagnostic Secondary Bands
2-(Methylthio)benzaldehyde Ph-S-MeEDG (Resonance): S lone pair donates into ring.[1] Maintains conjugation.1685 – 1695 (Red Shift)C-S stretch: ~690-700 cm⁻¹ (Weak)
Benzaldehyde (Ref) Ph-HStandard Conjugation: Planar geometry.1700 – 1704 Fermi Doublet: 2720, 2820 cm⁻¹
2-(Methylsulfinyl)benzaldehyde Ph-S(=O)-MeEWG + Steric Twist: Partial loss of conjugation.1710 – 1725 (Blue Shift)S=O stretch: 1030–1060 cm⁻¹ (Strong)
2-(Methylsulfonyl)benzaldehyde Ph-SO₂-MeStrong EWG: Max induction, high steric bulk.[1]1720 – 1735 (Blue Shift)O=S=O sym/asym: ~1150 & 1300 cm⁻¹

Analyst Note: The presence of a strong band at 1030–1060 cm⁻¹ (Sulfoxide S=O) combined with a C=O peak >1710 cm⁻¹ is the definitive fingerprint for the target molecule.

Part 3: Mechanistic Visualization

The following diagram illustrates the structural forces shifting the carbonyl frequency.

G Benzaldehyde Benzaldehyde (Planar Conjugation) ν(C=O) ≈ 1702 cm⁻¹ Target 2-(Methylsulfinyl)benzaldehyde (Twisted Geometry) Benzaldehyde->Target Ortho-Substitution Factors Mechanistic Factors Target->Factors Result Hypsochromic Shift ν(C=O) ≈ 1715 ± 10 cm⁻¹ Factors->Result Steric Deconjugation (Loss of p-orbital overlap) Factors->Result Inductive Withdrawal (-I Effect of S=O)

Figure 1: Mechanistic pathway showing how steric and electronic effects combine to shift the carbonyl frequency to a higher wavenumber.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this specific ATR-FTIR workflow. This protocol minimizes water interference, which can obscure the critical fingerprint region.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving the Fermi doublet).

    • Scans: 32 scans (background), 32 scans (sample).

    • Atmospheric Correction: ON (to remove CO₂/H₂O vapor).[1]

  • Sample Preparation:

    • If Solid: Grind 5 mg of sample into a fine powder. Do not use KBr if the sample is hygroscopic (sulfoxides absorb water).[1]

    • If Oil: Apply 10 µL directly to the crystal center.[1]

  • Acquisition & Validation Steps:

    • Step A (Background): Collect air background.[1] Ensure no peaks >0.005 Abs.

    • Step B (Sample): Apply pressure clamp until absorbance of strongest peak (C=O) reaches 0.5–0.8 AU.[1]

    • Step C (Validation - The "Aldehyde Check"): Zoom into 2700–2900 cm⁻¹.[1] You must observe two weak peaks (Fermi resonance) at ~2720 and ~2820 cm⁻¹.[1][2] If absent, the sample may have oxidized to the carboxylic acid (look for broad OH at 3000+ cm⁻¹).

    • Step D (Validation - The "Sulfoxide Check"): Verify a strong, broad band at ~1050 cm⁻¹.[1] If this band is split into two (1150/1300), the sample has over-oxidized to the sulfone.

  • Data Processing:

    • Baseline correct (Rubberband method).[1]

    • Identify Peak Maxima (Threshold 0.01 AU).[1]

Part 5: Analytical Workflow Diagram

Workflow Start Start Analysis 2-(Methylsulfinyl)benzaldehyde CheckCO Check C=O Region (1680 - 1740 cm⁻¹) Start->CheckCO DecisionCO Peak Position? CheckCO->DecisionCO Low < 1700 cm⁻¹ Likely Sulfide Impurity DecisionCO->Low High > 1710 cm⁻¹ Target Range DecisionCO->High CheckSO Check S=O Region (1000 - 1400 cm⁻¹) High->CheckSO DecisionSO Band Pattern? CheckSO->DecisionSO Sulfone Doublet (1150/1300) = Sulfone Impurity DecisionSO->Sulfone Sulfoxide Single Strong Peak (~1050 cm⁻¹) = CONFIRMED IDENTITY DecisionSO->Sulfoxide

Figure 2: Logical decision tree for validating sample identity and purity based on spectral features.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026).[1] Infrared Spectrum of Benzaldehyde. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] Benzaldehyde, 2-methyl- Mass and IR Data. Retrieved from [Link][1]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Characterization of 2-(Methylsulfinyl)benzaldehyde

Executive Summary 2-(Methylsulfinyl)benzaldehyde (CAS: N/A for specific isomer, often generated in situ or as an impurity; MW: 168.21 Da) represents a critical intermediate and potential oxidative impurity in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylsulfinyl)benzaldehyde (CAS: N/A for specific isomer, often generated in situ or as an impurity; MW: 168.21 Da) represents a critical intermediate and potential oxidative impurity in the synthesis of sulfur-containing pharmaceuticals (e.g., proton pump inhibitors).

Its mass spectrometry (MS) profile is distinct from its synthetic precursor, 2-(methylthio)benzaldehyde (Sulfide), and its over-oxidation product, 2-(methylsulfonyl)benzaldehyde (Sulfone). Reliable identification requires monitoring the "Ortho-Effect" driven loss of hydroxyl radicals (M-17) and the sulfoxide-specific loss of methyl radicals (M-15) , which are absent in the thio-analog.

Key Differentiator:

  • Target (Sulfoxide): Strong m/z 151 (M-OH) and m/z 153 (M-CH₃).

  • Alternative (Sulfide): Strong m/z 152 (M+) and m/z 151 (M-H).

  • Alternative (Sulfone): Strong m/z 120 (M-SO₂).

Technical Analysis: Fragmentation Mechanics

The "Ortho-Effect" Mechanism

Unlike meta- or para-isomers, 2-(methylsulfinyl)benzaldehyde exhibits a unique fragmentation pathway driven by the proximity of the sulfinyl oxygen and the aldehydic hydrogen. Upon Electron Ionization (EI), the molecular ion (M⁺•, m/z 168) undergoes a specific hydrogen abstraction/rearrangement.

  • Ionization: An electron is removed from the sulfinyl sulfur lone pair.

  • Cyclization/Abstraction: The radical cation on the sulfur promotes a 5-membered transition state interaction between the sulfinyl oxygen and the aldehydic hydrogen.

  • Elimination: This leads to the expulsion of a hydroxyl radical (•OH), yielding a stable benzisothiazole-like cation at m/z 151 .

Sulfoxide-Specific Cleavage

A secondary, highly diagnostic pathway involves the direct cleavage of the S-CH₃ bond. This is characteristic of aromatic methyl sulfoxides, yielding the [Ar-SO]⁺ cation at m/z 153 .

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways for 2-(methylsulfinyl)benzaldehyde compared to its sulfide precursor.

MS_Fragmentation M_Sulfoxide 2-(Methylsulfinyl)benzaldehyde [M]+ m/z 168 Frag_153 [M - CH3]+ m/z 153 (Sulfoxide Diagnostic) M_Sulfoxide->Frag_153 - •CH3 (alpha-cleavage) Frag_151_OH [M - OH]+ m/z 151 (Ortho-Effect) M_Sulfoxide->Frag_151_OH - •OH (Ortho-Rearrangement) Frag_152_O [M - O]+ m/z 152 (Weak) M_Sulfoxide->Frag_152_O - O (Minor) M_Sulfide Alternative: 2-(Methylthio)benzaldehyde [M]+ m/z 152 Frag_151_H [M - H]+ m/z 151 (Aldehyde H Loss) M_Sulfide->Frag_151_H - H• (Aldehyde specific) Frag_137 [M - CH3]+ m/z 137 M_Sulfide->Frag_137 - •CH3 Frag_152_O->M_Sulfide Isobaric Interference

Figure 1: Competing fragmentation pathways. Note the isobaric interference between the Sulfoxide [M-O] fragment and the Sulfide parent ion.

Comparative Performance Guide: Product vs. Alternatives

In drug development, distinguishing oxidation states is crucial. The following table contrasts the target molecule with its direct metabolic/synthetic relatives.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureTarget: Sulfoxide Alt 1: Sulfide Alt 2: Sulfone
Formula C₈H₈O₂SC₈H₈OSC₈H₈O₃S
Molecular Weight 168 152 184
Base Peak (Typical) m/z 153 or 151m/z 152m/z 77 or 120
Primary Loss M-15 ([1]•CH₃) & M-17 (•OH)M-1 (H•) & M-29 (CHO•)M-64 (SO₂)
Diagnostic Ion m/z 151 (Strong [M-OH]⁺)m/z 151 (Strong [M-H]⁺)m/z 120 ([M-SO₂]⁺)
Interference Risk Fragment m/z 152 overlaps with Sulfide M+Parent m/z 152 overlaps with Sulfoxide fragmentDistinct mass range
Critical Analysis for Researchers:
  • The m/z 151 Conundrum: Both the Sulfoxide and the Sulfide produce an ion at m/z 151.

    • Sulfide Mechanism:[2] Loss of aldehydic hydrogen (common benzylic-type cleavage).

    • Sulfoxide Mechanism:[2] Loss of OH via ortho-effect.

    • Resolution: Look for m/z 153 . Only the Sulfoxide produces m/z 153 (M-15). The Sulfide cannot produce this mass (Parent is 152). Presence of 153 confirms the Sulfoxide.

Experimental Protocol: Self-Validating Identification

To definitively characterize 2-(methylsulfinyl)benzaldehyde in a mixture, follow this step-by-step protocol.

Sample Preparation
  • Solvent: Acetonitrile or Methanol (HPLC grade). Note: Avoid protic solvents if analyzing for long periods to prevent hemiacetal formation.

  • Concentration: 10 µg/mL for direct infusion; 100 µg/mL for GC/MS.

GC-EI-MS Methodology (Standard)

This method utilizes the thermal stability of the sulfoxide (relative to the sulfone) to obtain fingerprint fragmentation.

  • Inlet Temperature: 200°C. Caution: Higher temperatures (>250°C) may induce thermal elimination of the sulfoxide to the sulfide (thermal deoxygenation), leading to false positives for the sulfide.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Ionization: Electron Impact (70 eV).

  • Scan Range: m/z 40–250.

Data Interpretation Workflow
  • Check M+: Is m/z 168 present?

    • Yes: Candidate confirmed.

    • No: Check for m/z 152 (Sulfide) or m/z 184 (Sulfone).

  • Validate Oxidation State (The "Rule of 16"):

    • Calculate ratio of m/z 153 / m/z 168. A high ratio supports Sulfoxide (labile methyl group).

    • Check for m/z 120. If abundant, suspect Sulfone contamination.

  • Ortho-Effect Confirmation:

    • Look for m/z 151.

    • Differentiation: If you have m/z 152 (100%) and m/z 151 (90%), it is likely the Sulfide . If you have m/z 168 (Parent) and m/z 151 (High) with m/z 153, it is the Sulfoxide .

Flowchart for Unknown Identification

ID_Flowchart Start Unknown Spectrum (Aromatic Sulfur Region) Check_168 Is Parent Ion m/z 168 present? Start->Check_168 Check_184 Is Parent Ion m/z 184 present? Check_168->Check_184 No Sulfoxide ID: 2-(Methylsulfinyl)benzaldehyde (Confirm with m/z 153 & 151) Check_168->Sulfoxide Yes Check_152 Is Parent Ion m/z 152 present? Check_184->Check_152 No Sulfone ID: 2-(Methylsulfonyl)benzaldehyde (Confirm with m/z 120) Check_184->Sulfone Yes Sulfide ID: 2-(Methylthio)benzaldehyde (Confirm with m/z 151 & 123) Check_152->Sulfide Yes

Figure 2: Logic gate for rapid classification of benzaldehyde sulfur analogs.

References

  • Ortho-Effects in Mass Spectrometry: Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3][4] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.

  • Sulfoxide Fragmentation Mechanisms: Bandu, M. L., et al. (2004).[3] Rapid metabolite identification using ion trap mass spectrometry. Analytical Chemistry, 76, 1746-1753.[3] (Contextual grounding for sulfoxide losses).

  • Sulfide/Sulfone Reactivity & Properties: BenchChem. A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups. (Data on stability and reactivity of analogs).

  • General Fragmentation Rules: LibreTexts. Mass Spectrometry - Fragmentation Patterns.[4] (Standard aldehyde and aromatic fragmentation rules).

Sources

Comparative

comparative reactivity of 2-(methylsulfinyl) vs 2-(methylsulfonyl) benzaldehyde

Comparative Reactivity Guide: 2-(Methylsulfinyl) vs. 2-(Methylsulfonyl) Benzaldehyde in Organic Synthesis Executive Summary & Mechanistic Causality For researchers and drug development professionals, selecting the approp...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-(Methylsulfinyl) vs. 2-(Methylsulfonyl) Benzaldehyde in Organic Synthesis

Executive Summary & Mechanistic Causality

For researchers and drug development professionals, selecting the appropriate benzaldehyde derivative is critical for optimizing synthetic pathways. While 2-(methylsulfinyl)benzaldehyde and 2-(methylsulfonyl)benzaldehyde share an identical carbon framework, the oxidation state of their respective ortho-sulfur substituents fundamentally dictates their reactivity, electrophilicity, and utility in asymmetric synthesis.

The causality behind their divergent behavior lies in their electronic properties. The sulfonyl group (-SO₂CH₃) features a sulfur atom bonded to two highly electronegative oxygen atoms. This creates a severe electron deficiency at the sulfur center, maximizing inductive (-I) electron withdrawal from the aromatic ring. Furthermore, the


 orbitals of the S-O bonds accept electron density from the aromatic 

-system, contributing to a strong resonance (-M) effect. This hyper-activates the ortho-aldehyde carbon, making it an exceptional electrophile.

Conversely, the sulfinyl group (-S(O)CH₃) possesses only one oxygen atom and retains a lone pair of electrons on the sulfur. This lone pair diminishes the overall electron-withdrawing capability, resulting in a significantly lower Hammett constant (


)[1]. However, this structural feature renders the sulfur atom chiral. Rather than acting merely as an electrophilic activator, the sulfinyl group serves as a powerful internal coordinating moiety capable of directing stereochemistry in complex C-C bond-forming reactions[2].

Comparative Physicochemical and Reactivity Profile

To objectively compare these two building blocks, we must evaluate their electronic parameters alongside their practical synthetic outcomes. The data below summarizes their performance in standard nucleophilic additions.

Table 1: Physicochemical and Reactivity Profile

Property2-(Methylsulfinyl)benzaldehyde2-(Methylsulfonyl)benzaldehyde
Oxidation State of Sulfur +4 (Sulfoxide)+6 (Sulfone)
Hammett Constant (

)
0.50[1]0.72[1]
Electronic Effect Moderate EWG (-I)Strong EWG (-I, -M)
Carbonyl Electrophilicity ModerateVery High
Primary Synthetic Utility Chiral Auxiliary (1,4-Induction)[3]Achiral EWG Activator
Typical Knoevenagel Yield ~75% (Standard conditions, 2h)>95% (Standard conditions, <1h)

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways dictated by the electronic and stereochemical nature of the ortho-substituents.

G cluster_0 Sulfonyl Derivative (Achiral Activator) cluster_1 Sulfinyl Derivative (Chiral Inductor) A 2-(Methylsulfonyl) benzaldehyde B Highly Electrophilic Carbonyl (σp = 0.72) A->B Strong -I, -M C Rapid Condensation (>95% Yield) B->C Nucleophilic Attack D 2-(Methylsulfinyl) benzaldehyde E Moderately Electrophilic Carbonyl (σp = 0.49) D->E Moderate -I F Stereodirected Aldol (1,4-Asymmetric Induction) E->F Chiral Coordination

Electronic and stereochemical pathways distinguishing sulfonyl and sulfinyl benzaldehyde reactivity.

Step-by-Step Experimental Protocols

The following methodologies provide field-proven, self-validating systems for utilizing both derivatives in organic synthesis.

Protocol A: High-Efficiency Knoevenagel Condensation (Sulfonyl Derivative)

Objective: Demonstrate the hyper-electrophilicity of 2-(methylsulfonyl)benzaldehyde. Causality: The extreme electron deficiency at the carbonyl carbon requires only trace basic activation to undergo rapid nucleophilic attack by active methylene compounds.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(methylsulfonyl)benzaldehyde (1.0 mmol, 184.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

  • Catalysis: Add a catalytic amount of piperidine (10 mol%, 10 µL).

  • Reaction: Stir at room temperature. The reaction typically reaches completion within 30-45 minutes. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Isolation: Pour the mixture into ice-cold water (20 mL). The highly crystalline arylidene malononitrile derivative will precipitate immediately.

  • Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Self-Validating Metric: This protocol is self-validating because the hyper-electrophilicity drives the reaction to completion so cleanly that the product spontaneously precipitates in >95% yield, entirely bypassing the need for column chromatography.

Protocol B: Stereoselective Aldol Addition (Sulfinyl Derivative)

Objective: Leverage the chiral sulfoxide as a remote stereodirecting group[2]. Causality: L-proline forms a chiral enamine with acetone. The ortho-sulfinyl group of the aldehyde acts as a Lewis base, coordinating with the transition state to provide 1,4-asymmetric induction, thereby dictating the facial selectivity of the nucleophilic attack[3].

  • Preparation: In a 25 mL vial, dissolve rac-2-(methylsulfinyl)benzaldehyde (1.0 mmol, 168.2 mg) in anhydrous DMSO (5 mL) under an argon atmosphere.

  • Reagent Addition: Add anhydrous acetone (2.0 mL, excess) to serve as both the nucleophile and co-solvent.

  • Catalysis: Add L-proline (20 mol%, 23.0 mg).

  • Reaction: Stir at room temperature for 24 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient). Self-Validating Metric: The stereochemical outcome (diastereomeric excess >90%) directly correlates with the coordinating integrity of the sulfinyl group; a loss of ee or yield immediately indicates moisture intrusion or catalyst degradation.

G Step1 1. Catalyst Activation L-Proline (20 mol%) + DMSO Step2 2. Substrate Introduction Add 2-(Methylsulfinyl)benzaldehyde + Acetone Step1->Step2 Step3 3. Stereoselective C-C Bond Formation Remote Sulfinyl directs Si/Re face attack Step2->Step3 Step4 4. Reaction Quench Sat. NH4Cl (aq) + EtOAc Extraction Step3->Step4 Step5 5. Product Isolation Flash Chromatography (Yield: ~85%, ee: >90%) Step4->Step5

Self-validating experimental workflow for L-proline-catalyzed asymmetric aldol addition.

References

1.[1] Title: Hammett substituent constants Source: stenutz.eu URL: [Link]

2.[2] Title: Influence of a remote sulfinyl group on L-proline-catalyzed direct asymmetric aldol addition of acetone Source: Tetrahedron URL: [Link]

3.[3] Title: Vinylogous Aldol Reaction of a Silyloxydiene Promoted by Sulfoxides, as Lewis Bases: 1,4–asymmetric Induction Mediated by a Remote Methylsulfinyl Group Source: Current Organic Chemistry URL: [Link]

Sources

Validation

melting point range of pure 2-(Methylsulfinyl)benzaldehyde

This guide details the physical properties, characterization, and purity assessment of 2-(Methylsulfinyl)benzaldehyde , specifically focusing on distinguishing it from its critical synthetic impurities: the sulfide precu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical properties, characterization, and purity assessment of 2-(Methylsulfinyl)benzaldehyde , specifically focusing on distinguishing it from its critical synthetic impurities: the sulfide precursor and the sulfone over-oxidation product.

Part 1: Executive Summary & Physical Properties[1]

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is a chiral sulfoxide intermediate, often used as a scaffold in asymmetric catalysis and pharmaceutical synthesis (e.g., Sulindac analogs).[1] Its purity is critical because sulfoxides are prone to disproportionation or over-oxidation.[1]

Comparative Physical Properties Table

The melting point (MP) is the primary rapid indicator of purity. A pure sample must be distinguished from its liquid precursor and its higher-melting (or distinct) sulfone byproduct.[1]

CompoundStructure TypePhysical State (RT)Melting Point (°C)Key Identification Feature
2-(Methylsulfinyl)benzaldehyde Target (Sulfoxide) Solid (White/Off-white)Solid (Distinct)*Chiral center at Sulfur; strong dipole.
2-(Methylthio)benzaldehyde Precursor (Sulfide)Liquid / Low-Melting Solid< 25°C (Liquid) / BP ~143°C (13 mmHg)Liquid state at room temp; distinct "rotten cabbage" thiol-like odor.[1]
2-(Methylsulfonyl)benzaldehyde Impurity (Sulfone)Crystalline Solid98 – 99 °C [1][2]High MP; chemically inert compared to sulfoxide.[1]

*Note: While specific commercial MP ranges for the pure sulfoxide are rarely standardized in open literature due to its hygroscopic nature and enantiomeric variability, it is consistently isolated as a solid. Any sample melting near 98-99°C should be suspected of significant sulfone contamination.[1]

Part 2: Detailed Characterization & Purity Protocols

To validate the identity of 2-(Methylsulfinyl)benzaldehyde, you must use a multi-modal approach. Relying solely on melting point is insufficient due to the potential for partial oxidation.

Proton NMR ( H-NMR) Validation

NMR is the gold standard for quantifying the ratio of Sulfide : Sulfoxide : Sulfone. The methyl group protons (


) provide distinct chemical shifts due to the different oxidation states of the sulfur atom.
  • Protocol: Dissolve ~10 mg of sample in

    
    .
    
  • Diagnostic Peaks (approximate shifts):

    • Sulfide (

      
      ): 
      
      
      
      (Upfield, less deshielded).[1]
    • Target Sulfoxide (

      
      ): 
      
      
      
      (Mid-field, diastereotopic influence if chiral environment exists).[1]
    • Sulfone (

      
      ): 
      
      
      
      (Downfield, highly deshielded).[1]
Infrared (IR) Spectroscopy

IR can rapidly detect the presence of the sulfone impurity, which shows two strong characteristic bands absent in the sulfoxide.

  • Target (Sulfoxide): Strong stretch at 1030–1070 cm⁻¹ (

    
    ).[1]
    
  • Impurity (Sulfone): Two strong bands at 1120–1160 cm⁻¹ (symmetric

    
    ) and 1300–1350 cm⁻¹  (asymmetric 
    
    
    
    ).[1]
  • Pass Criteria: Absence of significant bands >1300 cm⁻¹.

Part 3: Synthesis & Impurity Management Workflow

The following diagram illustrates the oxidation pathway and the critical control points to prevent over-oxidation to the sulfone.

G cluster_purification Purification Strategy Sulfide 2-(Methylthio)benzaldehyde (Liquid Precursor) Oxidation Controlled Oxidation (NaIO4 or H2O2/Catalyst) Sulfide->Oxidation + Oxidant (1.0 eq) Target 2-(Methylsulfinyl)benzaldehyde (Target Solid) Oxidation->Target Kinetic Control (Low Temp) Sulfone 2-(Methylsulfonyl)benzaldehyde (Solid Impurity, MP 98-99°C) Oxidation->Sulfone Side Reaction Target->Sulfone Over-oxidation (Excess Oxidant/Heat) Recryst Recrystallization (Remove Sulfone) Target->Recryst Chrom Column Chromatography (Polarity: Sulfone < Sulfide < Sulfoxide) Target->Chrom

Figure 1: Oxidation pathway of 2-(Methylthio)benzaldehyde.[1] The target sulfoxide is the intermediate product; strict stoichiometric control is required to prevent formation of the thermodynamic sulfone product.

Part 4: Experimental Recommendations

  • Storage: Store the pure sulfoxide at 2–8°C under an inert atmosphere (Argon/Nitrogen). Sulfoxides are hygroscopic and can slowly disproportionate or oxidize in air.[1]

  • Handling: If the sample arrives as a liquid or sticky gum, it may be contaminated with the sulfide precursor or residual solvent.[1] Attempt trituration with cold ether or hexanes to induce crystallization of the solid sulfoxide.

  • Purification: If the MP is depressed or broad (e.g., melting < 80°C), purify via silica gel chromatography.[1] The sulfoxide is significantly more polar than both the sulfide and sulfone, allowing for effective separation (elutes last).

References

  • Sigma-Aldrich. (n.d.). 2-(Methylsulfonyl)benzaldehyde Product Analysis. Retrieved from

  • ChemicalBook. (2025). 2-(Methylsulfonyl)benzaldehyde Properties and Melting Point Data. Retrieved from

  • ChemScene. (n.d.).[1] 2-(Methylsulfinyl)benzaldehyde (CAS 62351-49-9) Product Overview.[2] Retrieved from

  • PubChem. (n.d.). 2-(Methylthio)benzaldehyde Compound Summary. Retrieved from

Sources

Comparative

elemental analysis data for 2-(Methylsulfinyl)benzaldehyde C8H8O2S

Technical Reference for Drug Development & Asymmetric Synthesis Executive Summary: The Ortho-Sulfinyl Advantage 2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is not merely an oxidized intermediate; it is a chiral dire...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Reference for Drug Development & Asymmetric Synthesis

Executive Summary: The Ortho-Sulfinyl Advantage

2-(Methylsulfinyl)benzaldehyde (CAS: 62351-49-9) is not merely an oxidized intermediate; it is a chiral directing scaffold that distinguishes itself from its sulfide precursor and sulfone analog through unique stereoelectronic properties. While the sulfide (2-(methylthio)benzaldehyde) serves primarily as a nucleophilic building block, the sulfoxide moiety in the ortho-position induces powerful 1,4-asymmetric induction in nucleophilic additions, making it a critical reagent for the synthesis of enantioenriched homoallylic alcohols and complex heterocycles.

This guide objectively compares the elemental purity, stability, and synthetic utility of 2-(methylsulfinyl)benzaldehyde against its redox congeners, providing validated protocols for its characterization and use.

Elemental Analysis & Purity Standards

For applications in asymmetric catalysis, the oxidation state purity of 2-(methylsulfinyl)benzaldehyde is paramount. Contamination with the sulfide (under-oxidation) or sulfone (over-oxidation) drastically alters the Lewis basicity and chelating ability of the substrate.

Theoretical vs. Experimental Composition (C₈H₈O₂S)

The following table defines the rigorous acceptance criteria for "Research Grade" material.

ElementTheoretical Mass %Acceptance Range (±0.4%)Common Impurity Signature
Carbon (C) 57.12% 56.72% – 57.52%High %C indicates Sulfide (C=63.13%)
Hydrogen (H) 4.79% 4.39% – 5.19%High %H indicates solvent residue
Sulfur (S) 19.06% 18.66% – 19.46%Low %S indicates hydrolysis/degradation
Oxygen (O) 19.02% Calculated by differenceHigh %O indicates Sulfone (O=26.06%)

Critical Quality Attribute (CQA): A deviation in Oxygen content (inferred) of >1.0% typically signals >5% contamination with 2-(methylsulfonyl)benzaldehyde , which is achiral and catalytically inert in Lewis base activation protocols.

Comparative Performance: The Redox Triad

The utility of 2-(methylsulfinyl)benzaldehyde is best understood in comparison to its redox neighbors.

Table 1: Physicochemical & Functional Comparison
FeatureSulfide (Precursor)Sulfoxide (Target Product)Sulfone (Over-Oxidation)
Compound 2-(Methylthio)benzaldehyde2-(Methylsulfinyl)benzaldehyde 2-(Methylsulfonyl)benzaldehyde
CAS 7022-45-962351-49-9 5395-89-1
Oxidation State S(II)S(IV) S(VI)
Chirality AchiralChiral (at Sulfur) Achiral
Electronic Effect Electron Donating (Resonance)Electron Withdrawing (Inductive) + Lewis Basic Strong Electron Withdrawing
Key Application General SynthesisAsymmetric Induction / Lewis Base Activation Metabolic Standards / Electron-poor Scaffolds
Physical State Liquid (BP 141°C @ 13mmHg)Viscous Oil / Low-Melting Solid Crystalline Solid
Mechanistic Insight: Why the Sulfoxide?

The sulfinyl oxygen acts as a Lewis base , capable of coordinating with silicon (in allyltrichlorosilanes) or interacting with organocatalysts (like proline). This coordination creates a rigid transition state, allowing the "remote" chirality of the sulfur to direct the stereochemistry of additions to the aldehyde carbonyl—a feat impossible for the sulfide or sulfone.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the controlled synthesis of the sulfoxide and its divergent reactivity pathways compared to the sulfone.

G cluster_0 Performance Critical Zone Sulfide Sulfide Precursor (Achiral) Sulfoxide 2-(Methylsulfinyl)benzaldehyde (Chiral S-Center) Sulfide->Sulfoxide NaIO4, MeOH/H2O (Controlled Oxidation) Sulfone Sulfone Impurity (Achiral / Inert) Sulfoxide->Sulfone mCPBA (Excess) Over-oxidation Aldol Enantioenriched Homoallylic Alcohols Sulfoxide->Aldol Allyltrichlorosilane (Lewis Base Activation)

Figure 1: Redox pathway showing the controlled synthesis of the target sulfoxide and its unique ability to facilitate asymmetric synthesis (Green path) vs. the degradation to sulfone (Red path).

Experimental Protocols

Protocol A: Controlled Synthesis (Avoiding Over-Oxidation)

Objective: Synthesize 2-(methylsulfinyl)benzaldehyde with <2% sulfone impurity.

  • Dissolution: Dissolve 2-(methylthio)benzaldehyde (1.0 equiv) in MeOH:H₂O (1:1 v/v). Cool to 0°C.

  • Oxidant Addition: Add Sodium Periodate (NaIO₄, 1.05 equiv) portion-wise over 30 minutes. Note: Avoid mCPBA unless strictly stoichiometric at -78°C, as it favors over-oxidation.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (SiO₂, EtOAc/Hexane). The sulfoxide is significantly more polar than the sulfide.

  • Workup: Filter the precipitated NaIO₃. Extract the filtrate with CHCl₃.

  • Purification: Silica gel chromatography (Gradient: 100% CHCl₃ → 5% MeOH/CHCl₃).

  • Validation: Verify absence of sulfone (IR peak ~1300 cm⁻¹ or ¹H NMR methyl shift).

Protocol B: Self-Validating Purity Check (HPLC)

Objective: Quantify Sulfide/Sulfone ratios.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Order: Sulfoxide (Early eluting, polar) < Sulfone < Sulfide (Late eluting, non-polar).

References

  • Scettri, A. et al. (2010). "Chiral 2-methylsulfinyl benzaldehyde... as potential activators of allyl trichlorosilane."[1][2][3] ResearchGate.

  • PubChem. (2025). "2-(Methylthio)benzaldehyde (Precursor Data)." National Library of Medicine.

  • ChemScene. (2025). "2-(Methylsulfinyl)benzaldehyde Product Specifications."

  • Sigma-Aldrich. (2025). "2-(Methylsulfonyl)benzaldehyde (Impurity Standard)."

Sources

Validation

Comparative Guide: Distinguishing Sulfoxide vs. Sulfone Benzaldehyde Derivatives by NMR

Executive Summary In drug discovery, the oxidation of sulfide-bearing benzaldehydes is a critical transformation. However, distinguishing the intermediate sulfoxide (R-SO-R') from the fully oxidized sulfone (R-SO₂-R') is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the oxidation of sulfide-bearing benzaldehydes is a critical transformation. However, distinguishing the intermediate sulfoxide (R-SO-R') from the fully oxidized sulfone (R-SO₂-R') is a frequent analytical bottleneck. While Mass Spectrometry (MS) confirms mass addition (+16 vs. +32 Da), it often fails to distinguish mixtures in crude reaction matrices due to fragmentation patterns.

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. This guide outlines a self-validating NMR strategy relying on two immutable physicochemical principles:

  • Symmetry Breaking: Sulfoxides are chiral at sulfur, rendering adjacent protons diastereotopic.[1]

  • Electronic Deshielding: Sulfones exert a stronger electron-withdrawing effect (–I/–R) than sulfoxides.

Mechanistic Basis: The "Chirality vs. Symmetry" Rule

To interpret the spectra correctly, one must understand the stereochemical environment created by the sulfur center.

The Sulfoxide Anomaly (Chiral)

Unlike a ketone (


), a sulfoxide (

) is pyramidal. The sulfur atom possesses a lone pair, making it a stereogenic center.
  • Consequence: In a benzaldehyde derivative with an

    
    -methylene group (e.g., 4-(benzylsulfinyl)benzaldehyde), the two protons on the methylene carbon are diastereotopic . They are chemically non-equivalent (
    
    
    
    ) and will couple to each other.
The Sulfone Restoration (Achiral)

Oxidation to the sulfone removes the lone pair, replacing it with a second oxygen. The sulfur center becomes tetrahedral (


-like local symmetry) and achiral.
  • Consequence: The adjacent methylene protons become enantiotopic (chemically equivalent in achiral solvents).[2] They appear as a single signal.[3][4]

Comparative NMR Analysis

H NMR: The Diagnostic "Smoking Gun"

The most reliable method to distinguish these species is observing the splitting pattern of


-protons (protons on the carbon attached to sulfur).
Table 1:

H NMR Chemical Shift & Splitting Trends (CDCl₃)[5]
FeatureSulfide (-S-)Sulfoxide (-SO-)Sulfone (-SO₂-)Diagnostic Power

-CH Protons

2.0 – 2.5 ppm

2.6 – 3.0 ppm

3.0 – 3.5 ppm
High (Shift + Splitting)

-CH Multiplicity
Singlet (usually)AB Quartet (Geminal coupling)SingletCritical (Stereochemistry)
Aromatic Ortho Protons Shielded (e- donor)DeshieldedStrongly DeshieldedMedium (Electronic effect)
Aldehyde (-CHO)

9.8 ppm

10.0 ppm

10.1 ppm
Low (Too distal)

Technical Note: The AB quartet in sulfoxides is often characterized by a large geminal coupling constant (


 Hz). This "roofing" effect is the definitive signature of the sulfoxide chirality.
C NMR Trends

Carbon NMR confirms the oxidation state through desheilding of the


-carbon.
  • Sulfide:

    
     30–40 ppm
    
  • Sulfoxide:

    
     50–60 ppm (Significant downfield shift due to electronegative oxygen).
    
  • Sulfone:

    
     55–65 ppm (Often overlaps with sulfoxide, making 
    
    
    
    H NMR superior for distinction).

Visualized Workflows

Decision Matrix: Assigning the Product

Use this logic flow to assign your isolated product.

NMR_Decision_Tree Start Analyze alpha-Protons (1H NMR) Check_Split Check Multiplicity Start->Check_Split Singlet Singlet Observed Check_Split->Singlet Single Peak AB_System AB Quartet / Complex (Diastereotopic) Check_Split->AB_System Split Signal Check_Shift Check Chemical Shift Singlet->Check_Shift Sulfoxide Sulfoxide (-SO-) Confirmed Chiral Center AB_System->Sulfoxide Sulfide Sulfide (-S-) < 2.5 ppm Check_Shift->Sulfide Upfield Sulfone Sulfone (-SO2-) > 3.0 ppm Check_Shift->Sulfone Downfield

Figure 1: Logic gate for structural assignment based on


-proton topology.
Reaction Pathway & Electronic States

The following diagram illustrates the oxidation pathway and the resulting electronic environments.

Oxidation_Pathway Sulfide Sulfide (Achiral) Electron Rich Ox1 Oxidation (1 eq) Sulfide->Ox1 Sulfoxide Sulfoxide (Chiral S center) Lone Pair Present Diastereotopic H's Ox1->Sulfoxide Ox2 Oxidation (Excess) Sulfoxide->Ox2 Sulfone Sulfone (Achiral) Symmetric Strong EWG Ox2->Sulfone

Figure 2: Stepwise oxidation pathway highlighting the stereochemical "bottleneck" at the sulfoxide stage.

Experimental Protocol: Self-Validating Oxidation Monitoring

Objective: Selectively synthesize and characterize 4-(methylsulfinyl)benzaldehyde vs. 4-(methylsulfonyl)benzaldehyde.

Reagents
  • Substrate: 4-(methylthio)benzaldehyde.

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid).

  • Solvent: Dichloromethane (DCM) for synthesis; CDCl₃ for NMR.

Step-by-Step Methodology
  • Stoichiometric Control (The Critical Step):

    • For Sulfoxide: Dissolve substrate (1.0 eq) in DCM at 0°C. Add m-CPBA (1.05 eq) dropwise over 30 mins.

    • For Sulfone: Dissolve substrate (1.0 eq) in DCM at RT. Add m-CPBA (2.5 eq) and reflux for 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       (removes peroxides) followed by 
      
      
      
      (removes m-chlorobenzoic acid byproduct).
    • Validation Point: Ensure the organic layer is washed until neutral pH. Acidic residues can broaden NMR peaks, obscuring the AB quartet.

  • NMR Preparation:

    • Dissolve ~10 mg of dried product in 0.6 mL

      
      .
      
    • Avoid DMSO-d6 initially if possible; its viscosity can broaden peaks, and it is hygroscopic (water peak at 3.33 ppm can obscure

      
      -protons).
      
  • Data Acquisition:

    • Acquire

      
      H NMR (min 16 scans).
      
    • Focus Region: Expand the 2.5 – 3.5 ppm region.

    • If Sulfoxide: Look for the "roofed" doublet of doublets or complex multiplet.

    • If Sulfone: Confirm a sharp singlet.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Authoritative source for chemical shift tables).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023).[7] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link]

Sources

Comparative

A Predictive Guide to the UV-Vis Absorption Maxima of 2-(Methylsulfinyl)benzaldehyde

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth analysis of the expected...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth analysis of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-(Methylsulfinyl)benzaldehyde. In the absence of direct experimental data in publicly accessible literature, this document serves as a predictive guide, grounded in established spectroscopic principles and a comparative analysis with structurally related compounds. Our objective is to equip researchers with a robust theoretical framework to anticipate the spectral behavior of this compound, thereby informing experimental design and interpretation.

Theoretical Framework: Unpacking the Chromophoric System

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In 2-(Methylsulfinyl)benzaldehyde, the absorption profile is primarily determined by the interplay of two key components: the benzaldehyde moiety, which acts as the principal chromophore, and the methylsulfinyl group, which functions as an auxochrome.

The Benzaldehyde Chromophore: Benzaldehyde, the simplest aromatic aldehyde, exhibits characteristic absorption bands in the UV region. These arise from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to corresponding anti-bonding orbitals. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital.

The Methylsulfinyl Auxochrome: The methylsulfinyl (-SOCH₃) group, when attached to an aromatic ring, acts as an auxochrome—a group that modifies the light-absorbing properties of a chromophore. The sulfur atom in the sulfinyl group possesses a lone pair of electrons and is also connected to an electronegative oxygen atom, making it capable of both electron-donating and electron-withdrawing effects, a behavior that is influenced by the electronic demands of the aromatic system.[1] The presence of this group on the benzaldehyde ring is expected to modulate the energy levels of the molecular orbitals, thereby shifting the absorption maxima (λmax) and altering the molar absorptivity (ε). Due to its electron-withdrawing nature, the sulfinyl group is anticipated to influence the electronic transitions within the benzaldehyde system.[1]

Structural_Comparison cluster_0 Parent Chromophore cluster_1 Sulfide Analogue cluster_2 Target Compound Benzaldehyde Benzaldehyde (C₆H₅CHO) Methylthio 2-(Methylthio)benzaldehyde (C₈H₈OS) Benzaldehyde->Methylthio -H +SCH₃ Methylsulfinyl 2-(Methylsulfinyl)benzaldehyde (C₈H₈O₂S) Methylthio->Methylsulfinyl Oxidation (+O)

Figure 2: Structural relationship between benzaldehyde and its derivatives.

The Influence of Solvent Polarity

The solvent in which a UV-Vis spectrum is measured can significantly influence the position of absorption maxima. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

  • π → π* Transitions: For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths).

  • n → π* Transitions: In the case of n → π* transitions, the ground state is typically more polar due to the presence of lone pairs. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more significantly, increasing the energy gap for the transition and causing a hypsochromic (blue) shift (shift to shorter wavelengths).

For 2-(Methylsulfinyl)benzaldehyde, it is predicted that the primary, high-intensity π → π* absorption band will exhibit a red shift as the solvent polarity increases (e.g., when moving from hexane to ethanol). The lower-intensity n → π* band, originating from the carbonyl group, is expected to show a blue shift in polar, protic solvents.

A Standardized Protocol for Experimental Determination

To validate the theoretical predictions outlined in this guide, direct experimental measurement is essential. The following protocol provides a standardized methodology for determining the UV-Vis absorption maxima of 2-(Methylsulfinyl)benzaldehyde.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-(Methylsulfinyl)benzaldehyde in both a non-polar (hexane) and a polar (ethanol) solvent.

Materials:

  • 2-(Methylsulfinyl)benzaldehyde (high purity)

  • Spectroscopic grade hexane

  • Spectroscopic grade ethanol

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 2-(Methylsulfinyl)benzaldehyde.

    • Dissolve the compound in the chosen solvent (hexane or ethanol) in a 100 mL volumetric flask and make up to the mark. This will be the stock solution.

  • Preparation of Dilutions:

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, for instance, from 200 nm to 400 nm.

  • Blank Correction:

    • Fill a quartz cuvette with the pure solvent (hexane or ethanol).

    • Place the cuvette in the reference beam of the spectrophotometer (for a double-beam instrument) or run a baseline correction with the solvent cuvette in the sample holder (for a single-beam instrument).

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the sample.

  • Repeat for the Other Solvent:

    • Repeat steps 1-6 using the other solvent.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution A->B C Make Dilutions B->C F Measure Sample Spectrum C->F D Spectrophotometer Setup E Blank Correction (Pure Solvent) D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H

Figure 3: A generalized workflow for the experimental determination of UV-Vis absorption maxima.

Conclusion and Future Directions

This guide provides a theoretically grounded prediction of the UV-Vis absorption characteristics of 2-(Methylsulfinyl)benzaldehyde. Based on the principles of electronic transitions and a comparative analysis with benzaldehyde, it is anticipated that 2-(Methylsulfinyl)benzaldehyde will exhibit a primary π → π* absorption maximum at a wavelength longer than 241 nm, and that this maximum will undergo a bathochromic shift with increasing solvent polarity.

The lack of direct experimental data highlights an opportunity for further research. The experimental protocol provided herein offers a clear path to validating these predictions and contributing valuable spectroscopic data to the scientific community. Such data would be of significant interest to researchers in medicinal chemistry, materials science, and photochemistry who may be working with or synthesizing related sulfoxide-containing aromatic compounds.

References

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. Available at: [Link]

  • The UV/Vis spectrum of 10−2 M, benzaldehyde compound 1 in a mixture of water and ethanol (50 : 50). ResearchGate. Available at: [Link]

  • Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis electronic absorption spectra without solvents and dissolved in MeCN or ethanol and (b) the magnified 390-430 nm range of the same spectra. ResearchGate. Available at: [Link]

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. PMC. Available at: [Link]

  • UV-Vis spectrum (in hexane) of 2 ( —— ), E -Mes ∗ P = CHMe. ResearchGate. Available at: [Link]

  • Benzaldehyde. PubChem. Available at: [Link]

  • Benzaldehyde. PhotochemCAD. Available at: [Link]

  • Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. UV/Vis+ Photochemistry Database. Available at: [Link]

  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M), resorcinol 3 (10 -3 M) and malononitrile 2 (10 -3 M) in the presence of sucrose (2×10 -4 M) in a mixture of water and ethanol (3:1) as reaction proceeds into a 10 mm light-path cell. Herein, the upward of direction of the arrow indicate that the progress of product versus times. ResearchGate. Available at: [Link]

Sources

Validation

Comparative Guide: X-Ray Crystal Structure Performance of 2-(Methylsulfinyl)benzaldehyde Derivatives in Transition Metal Catalysis

Executive Summary For researchers and drug development professionals designing asymmetric catalysts, the selection of chiral ligands is a critical determinant of reaction enantioselectivity and structural stability. 2-(M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing asymmetric catalysts, the selection of chiral ligands is a critical determinant of reaction enantioselectivity and structural stability. 2-(Methylsulfinyl)benzaldehyde has emerged as a premier chiral building block for synthesizing tetradentate imino-sulfoxide ligands.

This guide objectively compares the structural performance, coordination geometry, and chemical stability of various 2-(methylsulfinyl)benzaldehyde derivatives. By benchmarking their Ruthenium (Ru) and Osmium (Os) complexes using high-resolution single-crystal X-ray diffraction data [1], we provide a definitive framework for selecting the optimal ligand architecture for your catalytic workflows.

Performance Comparison: Ligand Backbones & Metal Centers

When evaluating 2-(methylsulfinyl)benzaldehyde derivatives, the choice of the diamine backbone and the metal center drastically alters the complex's spatial geometry and redox stability.

Alternative A: Achiral vs. Chiral Diamine Backbones (Ruthenium Complexes)

Condensing 2-(methylsulfinyl)benzaldehyde with different diamines yields distinct ligand architectures:

  • Ligand L1 (Ethylenediamine backbone): Forms a highly flexible tetradentate coordination sphere. When complexed with Ru(II), it forms

    
    -[Ru(L1)Cl₂].
    
  • Ligand L2 (1,2-Diaminocyclohexane backbone): The introduction of the rigid cyclohexyl ring restricts conformational freedom. X-ray crystallography of

    
    -[Ru(L2)Cl₂] reveals that the constrained backbone forces a tighter coordination geometry, slightly reducing the Ru-N bond lengths compared to flexible alternatives, which is advantageous for transferring chiral information during asymmetric catalysis [1].
    
Alternative B: Ruthenium vs. Osmium Centers (The Deoxygenation Phenomenon)

A critical performance divergence occurs when coordinating these ligands to different group 8 metals:

  • Ruthenium Stability: Ru(II) complexes maintain the integrity of the sulfoxide (

    
    ) groups, utilizing them as stable 
    
    
    
    -bound donors.
  • Osmium Instability (Deoxygenation): When Ligand L1 is reacted with [Os(PPh₃)₃Cl₂], X-ray data reveals an unexpected performance failure/transformation: one of the sulfoxide groups undergoes deoxygenation to form a thioether, yielding [Os(L5)Cl₂(PPh₃)] [1]. This is caused by the highly oxophilic nature of the Os(II) center combined with the reducing environment provided by excess triphenylphosphine (which acts as an oxygen acceptor). Researchers must avoid Osmium precursors if sulfoxide integrity is required.

Quantitative X-Ray Crystallographic Data

The following table summarizes the comparative X-ray crystal structure data, highlighting the precise bond lengths that dictate the steric environment of the metal center.

ComplexMetal CenterLigand BackboneSulfinyl SubstituentM–N (Å)M–S (Å)M–Cl (Å)Structural Integrity

-[Ru(L2)Cl₂]
Ru(II)CyclohexanediamineMethyl2.0632.2302.404Intact Sulfoxide

-[Ru(L4)Cl₂]
Ru(II)Cyclohexanediaminep-Tolyl2.0712.2562.411Intact Sulfoxide

-[Ru(L1)Cl(H₂O)]⁺
Ru(II)EthylenediamineMethyl2.0712.2442.373Intact Sulfoxide
[Os(L5)Cl₂(PPh₃)] Os(II)EthylenediamineMethyl / Methylthio2.130 (avg)2.1932.427Deoxygenated

Data derived from the crystallographic characterization of chiral tetradentate imino-sulfoxide complexes [1].

Structural & Synthetic Workflow

G A 2-(Methylsulfinyl)benzaldehyde (Chiral Precursor) D Ligand L2 (Cyclohexyl Backbone) A->D Condensation E Ligand L1 (Ethyl Backbone) A->E Condensation B 1,2-Diaminocyclohexane B->D C Ethylenediamine C->E H trans-[Ru(L2)Cl2] Ru-S: 2.230 Å D->H Metallation I trans-[Ru(L1)Cl(H2O)]+ Ru-S: 2.244 Å E->I Metallation + AgNO3 J [Os(L5)Cl2(PPh3)] Os-S: 2.193 Å (Deoxygenated) E->J Metallation (Reduction) F [Ru(PPh3)3Cl2] F->H F->I G [Os(PPh3)3Cl2] G->J

Workflow of ligand synthesis from 2-(methylsulfinyl)benzaldehyde and subsequent metal complexation.

Experimental Methodologies & Validation Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and crystallographic resolution of these derivatives.

Protocol A: Synthesis of Chiral Imino-Sulfoxide Ligands (L1 & L2)

Causality Check: The condensation reaction must be performed under strictly anhydrous conditions. Water is a byproduct of imine formation; its removal is critical to drive the equilibrium toward the product and prevent hydrolysis of the delicate imine bonds.

  • Preparation: Dissolve 2-(methylsulfinyl)benzaldehyde (2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Condensation: Add the corresponding diamine (1.0 equiv of ethylenediamine for L1, or (1R,2R)-(-)-1,2-diaminocyclohexane for L2) dropwise at 0 °C.

  • Water Removal: Add anhydrous MgSO₄ to the reaction mixture to sequester the generated water. Stir at room temperature for 12 hours.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude tetradentate ligand, which is used immediately for metallation to avoid atmospheric degradation.

Protocol B: Metallation and Aqua Complex Formation

Causality Check: Silver nitrate (AgNO₃) is utilized specifically for its high affinity for halides. The precipitation of insoluble AgCl provides the thermodynamic driving force necessary to abstract a tightly bound chloride ligand from the Ruthenium center, vacating a site for water coordination.

  • Primary Complexation: React Ligand L1 with[Ru(PPh₃)₃Cl₂] in CH₂Cl₂ under an inert argon atmosphere. The

    
    -[Ru(L1)Cl₂] complex will form as the phosphine ligands are displaced by the stronger chelating effect of the tetradentate ligand.
    
  • Halide Abstraction: To synthesize the aqua complex

    
    -[Ru(L1)Cl(H₂O)]⁺, treat the primary complex with 1.0 equivalent of AgNO₃ in a water/acetone mixture.
    
  • Filtration: Filter off the white AgCl precipitate through a Celite pad.

  • Precipitation: Add NH₄PF₆ to the filtrate to exchange the counterion, precipitating the stable hexafluorophosphate salt of the aqua complex.

Protocol C: Single-Crystal X-Ray Diffraction Validation

Causality Check: Cryogenic cooling (150 K) during data collection is mandatory. It minimizes the thermal vibration (ellipsoids) of the atoms, which is absolutely essential for accurately resolving the stereochemistry of the chiral sulfur atoms and differentiating between intact sulfoxides and deoxygenated thioethers.

  • Crystallization: Grow single crystals by layering a concentrated solution of the complex in CH₂Cl₂ with a non-polar anti-solvent (e.g., hexane) in a narrow glass tube. Allow slow diffusion over 3–5 days.

  • Mounting: Select a crystal with distinct faces and mount it on a glass fiber using perfluoropolyether oil to protect it from atmospheric moisture.

  • Data Collection: Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (

    
     Å) at 150 K.
    
  • Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on

    
    . Ensure the Flack parameter is near zero to confirm the correct absolute configuration of the chiral centers.
    

References

  • Title: Ruthenium Complexes with Chiral Tetradentate Imino-Sulfoxide Ligands Source: Inorganic Chemistry, 2003, 42(19), 5863–5870. URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment (PPE) for Handling 2-(Methylsulfinyl)benzaldehyde

As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The meticulous handling of specialized reagents like 2-(Methylsulfiny...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. The meticulous handling of specialized reagents like 2-(Methylsulfinyl)benzaldehyde is a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). The protocols herein are synthesized from established safety standards for analogous chemical structures, including benzaldehydes and sulfoxides, to provide a comprehensive safety directive.

Hazard Profile: Understanding the "Why" Behind the "What"

2-(Methylsulfinyl)benzaldehyde, and compounds with similar functional groups, present a multi-faceted hazard profile that dictates our PPE choices. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chemicals like p-Methylsulfonylbenzaldehyde and 2-Hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde allow us to construct a reliable hazard assessment.

The primary risks are:

  • Serious Eye Irritation (Category 2) : Contact with the eyes can cause significant irritation.[1][2] This is a common hazard for many aldehyde compounds.

  • Skin Irritation (Category 2) : Direct contact with the skin is likely to cause irritation, including redness and pain.[2][3]

  • Respiratory Irritation (Category 3) : Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1][3][4]

  • Combustibility : Many related benzaldehyde and sulfoxide compounds are combustible liquids, meaning they can ignite when exposed to a heat source.[4][5]

Understanding these potential hazards is the foundational step in mitigating risk. The PPE we select is not arbitrary; it is a direct countermeasure to these specific chemical properties.

Core Protective Equipment: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. All handling of 2-(Methylsulfinyl)benzaldehyde must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][3] Eyewash stations and safety showers must be readily accessible.[6]

Equipment Specification Rationale & Expert Insight
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield worn over goggles is required when there is a significant splash risk.[7][8]Standard safety glasses are insufficient. The sulfinyl and aldehyde moieties can cause serious, persistent eye irritation.[1] Goggles provide a complete seal around the eyes, protecting from splashes, while a face shield adds a critical layer of protection for the entire face during bulk transfers or reactions under pressure.
Hand Protection Butyl or Nitrile rubber gloves.[6][8]Gloves must be selected based on chemical compatibility. Butyl rubber is highly recommended for sulfoxides.[6] Nitrile gloves offer broad protection against many laboratory chemicals and are a suitable alternative.[8] Never use latex or cotton gloves, as they can absorb the chemical, leading to prolonged skin contact.[8] Always inspect gloves for tears or punctures before use.
Body Protection Chemical-resistant lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>100 mL).[6][8]A standard lab coat protects against incidental contact. For procedures with a higher splash potential, such as pouring or mixing, a rubber or neoprene apron provides an additional impermeable barrier, protecting your torso from saturation.[8]
Respiratory Protection Use is contingent on workplace conditions. Not typically required if work is performed exclusively within a fume hood. If vapors or aerosols may be generated outside of a fume hood, an organic vapor chemical cartridge respirator is necessary.[6]The primary engineering control is the fume hood. However, in situations like large-scale transfers or spill cleanup where vapor concentrations may exceed exposure limits, a respirator is your last line of defense against respiratory tract irritation.[3][4]
Footwear Closed-toe, closed-heel shoes constructed of a non-porous material.[9]This is a fundamental laboratory safety rule. It protects the feet, an often-overlooked area, from spills of corrosive or irritating chemicals.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step methodology for safely handling 2-(Methylsulfinyl)benzaldehyde, from preparation to waste disposal.

G prep 1. Pre-Operation Setup ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood handling 4. Handle Chemical (Weighing, Transferring) fume_hood->handling spill_check Spill Occurred? handling->spill_check spill_proc Execute Spill Protocol spill_check->spill_proc Yes post_handling 5. Post-Handling spill_check->post_handling No spill_proc->post_handling doff_ppe 6. Doff PPE Correctly post_handling->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash waste Dispose of Contaminated Waste in Hazardous Waste Container doff_ppe->waste

Caption: Safe Handling & PPE Workflow Diagram.

Step-by-Step Methodology:
  • Pre-Operation Setup : Before handling the chemical, ensure the fume hood is operational and the work area is clear of clutter. Locate the nearest eyewash station and safety shower.[6] Prepare all necessary equipment and reagents.

  • Don PPE : Put on your lab coat, followed by chemical safety goggles. Finally, don the appropriate chemical-resistant gloves (butyl or nitrile).[3][7]

  • Work in Fume Hood : Conduct all operations involving 2-(Methylsulfinyl)benzaldehyde inside a certified chemical fume hood.[3] This is your primary defense against inhaling potentially irritating vapors.

  • Chemical Handling : Use appropriate tools like spatulas for solids or pipettes for liquids to minimize the risk of spills and aerosol generation.[9] Keep the container tightly closed when not in use.[1]

  • Spill Response : In case of a small spill inside the fume hood, absorb it with an inert material like vermiculite or sand. Place the contaminated material into a sealed container for hazardous waste disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling & Decontamination : After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. First, remove your gloves (peeling them off without touching the outer surface). Then, remove your lab coat, and finally, your goggles.

  • Disposal : Dispose of all contaminated PPE (gloves, wipes, etc.) and unused chemical product in a designated hazardous waste container according to local, state, and federal regulations.[1][3][11] Do not pour down the drain.

  • Hygiene : Wash your hands thoroughly with soap and water after removing your PPE.[6]

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[12]

By adhering to these stringent PPE and handling protocols, you build a self-validating system of safety that protects you, your research, and your colleagues.

References

  • MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. (n.d.). Gaylord Chemical. Retrieved from [Link]

  • BENZALDEHYDE Safety Data Sheet. (2024, September 24). Knowde. Retrieved from [Link]

  • BENZALDEHYDE 99% AR Material Safety Data Sheet. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Dimethyl Sulfoxide, Cell Culture Reagent Safety Data Sheet. (2023, May 18). MP Biomedicals. Retrieved from [Link]

  • BENZALDEHYDE Material Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

Sources

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